molecular formula C9H7N3S B12375867 Tricyclazole-d3

Tricyclazole-d3

Cat. No.: B12375867
M. Wt: 192.26 g/mol
InChI Key: DQJCHOQLCLEDLL-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclazole-d3 is a stable, deuterium-labeled isotope of the fungicide Tricyclazole. It is specifically designed for use in research and development as an internal standard or tracer, facilitating advanced quantitative studies such as pharmacokinetics and metabolic profiling. The incorporation of three deuterium atoms aims to provide improved analytical accuracy and insight into the compound's behavior in biological and environmental systems. The parent compound, Tricyclazole, is a well-characterized pentaketide-derived melanin biosynthesis inhibitor. Its primary research value lies in its ability to alter the structure and function of fungal cell walls, reduce pathogen penetration, and decrease overall fungal virulence by disrupting melanin production, which is a key pathogenicity factor for many fungi. Studies on Aspergillus aculeatus have demonstrated that Tricyclazole damages fungal cell walls and membranes, as indicated by increased electrical conductivity and divulgation of cellular contents, and significantly down-regulates the expression of genes coding for cellulase, chitinase, and sterols. In vivo research models have shown that Tricyclazole can cause dose-dependent hepatic damage, including altered liver enzyme levels and histopathological changes. Acute toxicity studies on the original drug classify it as moderately toxic via the oral route in rats. As a deuterated analog, this compound is a critical tool for researchers investigating the precise environmental fate, metabolic pathways, and toxicological profile of this fungicide. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3S

Molecular Weight

192.26 g/mol

IUPAC Name

8-(trideuteriomethyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i1D3

InChI Key

DQJCHOQLCLEDLL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C2C(=CC=C1)SC3=NN=CN23

Canonical SMILES

CC1=C2C(=CC=C1)SC3=NN=CN23

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Tricyclazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Tricyclazole-d3, a deuterated analog of the systemic fungicide Tricyclazole. Understanding the isotopic purity is critical for its application as an internal standard in analytical methodologies, particularly in pharmacokinetic and metabolic studies. This document outlines the common methods for determining isotopic purity, presents typical data, and details the experimental protocols involved.

Introduction to this compound and Isotopic Purity

Tricyclazole is a fungicide widely used to control rice blast disease. Its deuterated isotopologue, this compound, serves as an invaluable internal standard for quantitative analysis by mass spectrometry. The three deuterium atoms on the methyl group provide a distinct mass shift, allowing for differentiation from the unlabeled analyte.

Isotopic purity is a critical parameter that defines the percentage of the deuterated compound that is fully labeled with the desired number of deuterium atoms. It is a key indicator of the quality and reliability of the internal standard, directly impacting the accuracy of quantitative assays. High isotopic purity minimizes interference from unlabeled or partially labeled species.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 98%. However, the exact isotopic distribution can vary between batches and manufacturers. A Certificate of Analysis (CoA) from the supplier provides lot-specific data. For research purposes, independent verification of isotopic purity is recommended.

Below is a table summarizing representative isotopic purity data for a batch of this compound, as would be determined by mass spectrometry.

Isotopologue Chemical Formula Relative Abundance (%) Deuterium Incorporation
d0-TricyclazoleC₉H₇N₃S< 0.50
d1-TricyclazoleC₉H₆DN₃S< 1.01
d2-TricyclazoleC₉H₅D₂N₃S< 1.52
d3-Tricyclazole C₉H₄D₃N₃S > 98.0 3

Note: The values presented are typical and may not represent a specific commercial product. Always refer to the Certificate of Analysis for lot-specific data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and accurate method for determining the isotopic distribution of a compound.[2]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The instrument is operated in positive ion mode, and full scan mass spectra are acquired over a relevant m/z range.

  • Data Analysis: The relative abundances of the different isotopologues (d0, d1, d2, and d3) are determined by extracting the ion chromatograms for each species and integrating the corresponding peaks. The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can provide valuable information about the location and extent of deuteration.

Methodology:

  • Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to identify the presence of any residual protons at the labeled positions. The integral of the residual proton signal is compared to the integrals of other protons in the molecule to estimate the percentage of deuteration.

  • ²H NMR Spectroscopy: A ²H NMR spectrum is acquired to directly observe the deuterium signal. This confirms the position of the deuterium labels. A quantitative ¹H NMR and ²H NMR combined approach can provide an accurate determination of isotope abundance.[3]

Workflow for Isotopic Purity Verification

The following diagram illustrates a typical workflow for the verification of the isotopic purity of this compound in a research setting.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting A Obtain this compound (with Certificate of Analysis) B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C High-Resolution Mass Spectrometry (HRMS) - Determine Isotopic Distribution B->C D Nuclear Magnetic Resonance (NMR) - Confirm Deuteration Site - Quantify Residual Protons B->D E Calculate Isotopic Purity (% d3-Tricyclazole) C->E D->E F Compare with Supplier's CoA E->F G Final Report and Documentation F->G

Caption: Workflow for the verification of isotopic purity of this compound.

Synthesis of Tricyclazole

The synthesis of Tricyclazole is well-documented and typically involves the reaction of 2-amino-4-methylbenzothiazole.[4] The synthesis of isotopically labeled Tricyclazole, such as this compound, requires the use of a deuterated starting material, in this case, a deuterated methylating agent or a precursor containing a trideuteriomethyl group. Careful control of the synthetic process is necessary to ensure high isotopic enrichment and avoid any H/D exchange reactions.

Conclusion

The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative analytical methods. This guide has provided an overview of the methods used to determine isotopic purity, presented typical data, and detailed the experimental protocols. Researchers and scientists should always refer to the Certificate of Analysis provided by the supplier and, when necessary, perform independent verification to ensure the accuracy and reliability of their analytical results.

References

Tricyclazole-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tricyclazole-d3, with a particular focus on its use in analytical research. This document is intended for researchers, scientists, and professionals in the fields of drug development and analytical chemistry.

Introduction

This compound is the deuterium-labeled analogue of Tricyclazole, a systemic fungicide widely used to control rice blast disease caused by the fungus Magnaporthe oryzae. The parent compound, Tricyclazole, functions by inhibiting the biosynthesis of melanin, a pigment essential for the structural integrity of the fungal appressoria, thereby preventing host penetration.

The incorporation of deuterium atoms into the Tricyclazole molecule makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its near-identical chemical and physical properties to the unlabeled analyte, combined with its distinct mass, allow it to serve as an ideal internal standard for accurate and precise measurements of Tricyclazole residues in various matrices.

Chemical Structure and Properties

This compound is structurally identical to Tricyclazole, with the exception of the three hydrogen atoms on the methyl group being replaced by deuterium atoms.

Chemical Structure:

  • IUPAC Name: 8-(trideuteriomethyl)-[1][2][3]triazolo[3,4-b][1][4]benzothiazole

  • Molecular Formula: C₉D₃H₄N₃S

  • SMILES: [2H]C([2H])([2H])c1cccc2sc3nncn3c12

  • InChI: InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i1D3

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of its unlabeled counterpart, Tricyclazole. The following table summarizes the key properties of Tricyclazole.

PropertyValueReference
Molecular Weight 192.255 g/mol
Appearance White to off-white solid[2][5]
Melting Point 187-188 °C[4][5]
Boiling Point 275 °C at 760 mmHg[4]
Water Solubility 1.6 g/L (at 25 °C)[4][5]
logP (Octanol/Water Partition Coefficient) 1.70[4]
Unlabeled CAS Number 41814-78-2

Mechanism of Action of Parent Compound (Tricyclazole)

Tricyclazole is a specific inhibitor of the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi.[1] Melanin is crucial for the structural rigidity of the appressoria, which are specialized infection structures used by fungi to penetrate the host plant's cuticle. By inhibiting this pathway, Tricyclazole prevents the formation of functional appressoria, thereby halting the infection process. Specifically, Tricyclazole inhibits the reductase enzymes involved in the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone.[1]

Melanin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA / Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS THN 1,3,6,8-Tetrahydroxynaphthalene PKS->THN THN_Reductase 1,3,6,8-THN Reductase THN->THN_Reductase Scytalone Scytalone Scytalone_Dehydratase Scytalone Dehydratase Scytalone->Scytalone_Dehydratase THN_Reductase->Scytalone TriHN 1,3,8-Trihydroxynaphthalene Scytalone_Dehydratase->TriHN TriHN_Reductase 1,3,8-THN Reductase TriHN->TriHN_Reductase Vermelone Vermelone DHN 1,8-Dihydroxynaphthalene Vermelone->DHN TriHN_Reductase->Vermelone Laccase Laccase DHN->Laccase Melanin DHN-Melanin Laccase->Melanin Tricyclazole Tricyclazole Tricyclazole->THN_Reductase Tricyclazole->TriHN_Reductase

DHN-Melanin Biosynthesis Pathway Inhibition by Tricyclazole.

Experimental Protocols

Conceptual Synthesis of this compound

One potential approach involves the synthesis of a suitable precursor to which a trideuteromethyl group can be attached. Alternatively, a precursor already containing a methyl group could undergo hydrogen-deuterium exchange. For instance, methods for the deuteration of aromatic methyl groups often involve harsh conditions, so a more targeted synthesis is likely employed. This could involve using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the final steps of the synthesis of the Tricyclazole backbone. A review of methods for site-selective trideuteromethylation provides various strategies that could be adapted for this purpose.[6]

Use of this compound as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard for the quantification of Tricyclazole in various samples, such as agricultural products and environmental matrices. The following is a representative protocol for the analysis of Tricyclazole in a rice matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS.

4.2.1. Materials and Reagents

  • Tricyclazole analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

4.2.2. Sample Preparation (QuEChERS)

  • Weigh 10 g of a homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Tricyclazole: Precursor ion [M+H]⁺ m/z 190.2 → Product ions (e.g., m/z 163.1, 136.1)

      • This compound: Precursor ion [M+H]⁺ m/z 193.2 → Product ions (e.g., m/z 166.1, 139.1)

    • Other parameters such as collision energy and declustering potential should be optimized for the specific instrument.

4.2.4. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the Tricyclazole MRM transition to the peak area of the this compound internal standard MRM transition against the concentration of the Tricyclazole calibration standards. The concentration of Tricyclazole in the unknown samples is then determined from this calibration curve.

LCMS_Workflow Sample Sample (e.g., Rice) Homogenization Homogenization Sample->Homogenization Spiking Spiking with this compound (Internal Standard) Homogenization->Spiking Extraction QuEChERS Extraction (Acetonitrile, Salts) Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration Centrifugation2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Workflow for the analysis of Tricyclazole using this compound as an internal standard.

Logical Relationship and Application

The fundamental relationship between Tricyclazole and this compound is that of an analyte and its stable isotope-labeled internal standard. This relationship is pivotal for achieving high accuracy and precision in quantitative analytical methods.

Logical_Relationship Tricyclazole Tricyclazole (Analyte) C9H7N3S Properties Nearly Identical Physicochemical Properties Tricyclazole->Properties Mass Different Mass (+3 Da) Tricyclazole->Mass Tricyclazole_d3 This compound (Internal Standard) C9D3H4N3S Tricyclazole_d3->Properties Tricyclazole_d3->Mass LCMS LC-MS/MS Analysis Properties->LCMS Co-elution Mass->LCMS Mass-based Detection Result Accurate and Precise Quantification LCMS->Result

Logical relationship of this compound as an internal standard.

Conclusion

This compound is an essential analytical tool for the accurate quantification of the fungicide Tricyclazole. Its properties as a stable isotope-labeled internal standard make it indispensable for researchers in food safety, environmental monitoring, and agricultural science. This guide has provided a detailed overview of its chemical characteristics, the mechanism of action of its parent compound, and a representative analytical protocol, underscoring its significance in modern analytical chemistry.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tricyclazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tricyclazole-d3, an isotopically labeled analog of the systemic fungicide Tricyclazole. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the preparation and analysis of this compound. While a specific, validated synthesis protocol for this compound is not publicly available, this guide outlines a plausible and scientifically sound synthetic route based on established methods for the unlabeled compound. The characterization data presented is largely based on the unlabeled Tricyclazole, with expected variations for the deuterated analog clearly noted.

Introduction to Tricyclazole

Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b][1][2]benzothiazole) is a widely used fungicide, particularly effective for the control of rice blast disease caused by the fungus Magnaporthe oryzae. Its primary mechanism of action involves the inhibition of melanin biosynthesis in the fungal cell wall.[1][2] Melanin is crucial for the structural integrity and pathogenicity of the fungus, and by inhibiting its formation, Tricyclazole prevents the fungus from penetrating the host plant's tissues.[2][3] The deuterated form, this compound, serves as a valuable internal standard for quantitative analysis in metabolic studies, environmental monitoring, and pharmacokinetic research, owing to its mass difference from the native compound.

Proposed Synthesis of this compound

The synthesis of this compound, where the deuterium atoms are located on the methyl group, can be logically achieved by adapting the well-established synthesis of unlabeled Tricyclazole. The proposed pathway commences with a deuterated starting material, o-toluidine-d3, and proceeds through key intermediates to yield the final product.

Synthesis Pathway

The proposed multi-step synthesis is outlined below:

Synthesis_Pathway cluster_0 Step 1: Formation of o-tolyl-d3-thiourea cluster_1 Step 2: Cyclization to 2-Amino-4-methyl-d3-benzothiazole cluster_2 Step 3: Formation of 2-Hydrazino-4-methyl-d3-benzothiazole cluster_3 Step 4: Final Cyclization to this compound o_toluidine_d3 o-Toluidine-d3 o_tolyl_d3_thiourea o-Tolyl-d3-thiourea o_toluidine_d3->o_tolyl_d3_thiourea H2SO4, o-chlorotoluene, 90-100°C ammonium_thiocyanate Ammonium Thiocyanate ammonium_thiocyanate->o_tolyl_d3_thiourea o_tolyl_d3_thiourea_2 o-Tolyl-d3-thiourea aminobenzothiazole_d3 2-Amino-4-methyl-d3-benzothiazole o_tolyl_d3_thiourea_2->aminobenzothiazole_d3 Chlorine, Methylene Chloride aminobenzothiazole_d3_2 2-Amino-4-methyl-d3-benzothiazole hydrazinobenzothiazole_d3 2-Hydrazino-4-methyl-d3-benzothiazole aminobenzothiazole_d3_2->hydrazinobenzothiazole_d3 Ethylene Glycol, 130-135°C hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->hydrazinobenzothiazole_d3 hydrazinobenzothiazole_d3_2 2-Hydrazino-4-methyl-d3-benzothiazole Tricyclazole_d3 This compound hydrazinobenzothiazole_d3_2->Tricyclazole_d3 Reflux formic_acid Formic Acid formic_acid->Tricyclazole_d3

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of o-Tolyl-d3-thiourea

This protocol is adapted from the synthesis of unlabeled o-tolylthiourea.

  • To a solution of o-toluidine-d3 in o-chlorotoluene, add concentrated sulfuric acid.

  • Add ammonium thiocyanate to the mixture.

  • Heat the reaction mixture to 90-100°C for approximately 10 hours.

  • After the reaction is complete, cool the mixture and isolate the crude o-tolyl-d3-thiourea.

  • Purify the product by recrystallization.

Step 2: Synthesis of 2-Amino-4-methyl-d3-benzothiazole

This step involves the cyclization of the thiourea derivative.

  • Suspend o-tolyl-d3-thiourea in methylene chloride.

  • Introduce chlorine gas into the suspension with stirring.

  • Reflux the mixture to drive off the formed hydrogen chloride.

  • Filter the resulting hydrochloride salt.

  • Treat the salt with an alkali solution (e.g., sodium hydroxide) to yield 2-amino-4-methyl-d3-benzothiazole.

  • Isolate and dry the product.

Step 3: Synthesis of 2-Hydrazino-4-methyl-d3-benzothiazole

This protocol is based on the synthesis of the unlabeled intermediate.[4]

  • Add 2-amino-4-methyl-d3-benzothiazole to ethylene glycol with stirring.

  • Add 85% hydrazine hydrate to the mixture in portions.

  • Heat the reaction mixture to 130-135°C under a nitrogen atmosphere for approximately 4 hours.

  • Cool the mixture slowly, and then add water to precipitate the product.

  • Filter and dry the isolated 2-hydrazino-4-methyl-d3-benzothiazole.

Step 4: Synthesis of this compound

The final step involves the cyclization of the hydrazino intermediate with formic acid.[5]

  • To a reaction vessel, add 2-hydrazino-4-methyl-d3-benzothiazole and excess formic acid (e.g., 85-90%).

  • Heat the mixture under reflux for several hours.

  • After the reaction is complete, remove the excess formic acid, for example, by azeotropic distillation with an aromatic hydrocarbon like xylene.

  • Cool the remaining mixture to induce crystallization of this compound.

  • Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Analytical Workflow

Analytical_Workflow start Synthesized this compound hplc HPLC Analysis (Purity Assessment) start->hplc ms Mass Spectrometry (Molecular Weight and Isotopic Enrichment) start->ms nmr NMR Spectroscopy (Structural Confirmation and Deuterium Incorporation) start->nmr final_product Characterized this compound hplc->final_product ms->final_product nmr->final_product

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of Tricyclazole.

Experimental Protocol:

  • Column: C18, 5 µm particle size, 250 mm length, 4.6 mm I.D.[6]

  • Mobile Phase: Acetonitrile : Water (pH adjusted to 2.85 with phosphoric acid) (50:50, v/v).[6]

  • Flow Rate: 0.85 mL/min.[6]

  • Detector: UV at 231 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Sample Preparation: Dissolve a known amount of this compound in acetonitrile and filter through a 0.45 µm membrane filter before injection.

Table 1: HPLC Parameters for Tricyclazole Analysis

ParameterValueReference
ColumnC18 (5 µm, 250 x 4.6 mm)[6]
Mobile PhaseAcetonitrile : Water (50:50, v/v, pH 2.85)[6]
Flow Rate0.85 mL/min[6]
DetectionUV at 231 nm[6]
Injection Volume20 µL[6]
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound and determining the level of deuterium incorporation.

Experimental Protocol:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Full scan for molecular ion confirmation and product ion scan for fragmentation analysis.

  • Expected Molecular Ion: The protonated molecular ion [M+H]⁺ for this compound is expected at m/z 193.05, which is 3 mass units higher than that of unlabeled Tricyclazole (m/z 190.04).[7]

Table 2: Mass Spectrometry Data for Tricyclazole (Unlabeled)

ParameterValueReference
Molecular FormulaC₉H₇N₃S[7]
Molecular Weight189.24 g/mol [7]
Precursor Ion [M+H]⁺m/z 190.043[7]
Major Fragment Ionsm/z 162, 161[7]

For this compound, the precursor ion [M+H]⁺ is expected at m/z 193.05. The fragmentation pattern is expected to be similar to the unlabeled compound, with shifts in fragment masses if the deuterated methyl group is part of the fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is the definitive method for confirming the position of deuterium labeling.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Spectrometers: ¹H NMR and ¹³C NMR.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Spectral Changes for this compound:

  • ¹H NMR: The characteristic singlet of the methyl group protons in unlabeled Tricyclazole will be absent or significantly reduced in intensity in the ¹H NMR spectrum of this compound.

  • ¹³C NMR: The resonance of the methyl carbon will appear as a multiplet due to coupling with deuterium, and its intensity will be lower compared to the spectrum of the unlabeled compound.

Table 3: ¹H NMR Data for Tricyclazole (Unlabeled) in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.7s3H-CH₃
~7.3-8.0m4HAromatic-H
~8.6s1HTriazole-H

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Mechanism of Action Signaling Pathway

Tricyclazole acts by inhibiting the polyketide pathway responsible for melanin biosynthesis in fungi. Specifically, it targets the reductase enzymes involved in the conversion of 1,3,6,8-tetrahydroxynaphthalene and 1,3,8-trihydroxynaphthalene.

Melanin_Inhibition_Pathway Tricyclazole Tricyclazole Reductase1 1,3,6,8-THN Reductase Tricyclazole->Reductase1 Inhibits Reductase2 1,3,8-THN Reductase Tricyclazole->Reductase2 Inhibits Melanin_Biosynthesis Melanin Biosynthesis Pathway Reductase1->Melanin_Biosynthesis Reductase2->Melanin_Biosynthesis Appressorium_Wall Appressorium Wall Hardening Melanin_Biosynthesis->Appressorium_Wall Fungal_Penetration Fungal Penetration of Host Appressorium_Wall->Fungal_Penetration

Caption: Signaling pathway of Tricyclazole's inhibitory action.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthesis offers a viable route for obtaining this valuable isotopically labeled standard. The detailed characterization protocols are essential for verifying the identity, purity, and isotopic enrichment of the final product, ensuring its suitability for use in sensitive analytical applications. This guide serves as a valuable resource for researchers and professionals engaged in the study and application of Tricyclazole.

References

The Role of Tricyclazole-d3 as an Internal Standard in Quantitative Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Tricyclazole-d3 as an internal standard in the quantitative analysis of the fungicide tricyclazole. While tricyclazole is a widely used agent for controlling rice blast, its accurate quantification in various matrices is crucial for regulatory compliance, food safety, and environmental monitoring. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high accuracy and precision in analytical methods, particularly those employing mass spectrometry.

Tricyclazole: Mechanism of Action as a Fungicide

Tricyclazole is a systemic fungicide that provides protective action against the rice blast fungus, Magnaporthe oryzae. Its primary mechanism of action is the inhibition of melanin biosynthesis in the fungus.[1] Melanin is essential for the structural integrity and function of appressoria, specialized infection structures that the fungus uses to penetrate the host plant's tissues. By blocking the polyketide pathway responsible for melanin production, tricyclazole prevents the hardening of the appressorial wall. This lack of rigidity renders the appressoria unable to exert the mechanical pressure required to breach the plant cuticle, thus halting the infection process.

This compound as an Internal Standard: The Principle of Isotope Dilution Mass Spectrometry

The core function of this compound as an internal standard lies in the principles of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the earliest stage of analysis.

This compound is chemically identical to tricyclazole, with the only difference being that three of its hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass, which can be distinguished from the native tricyclazole by a mass spectrometer.

The "mechanism of action" of this compound as an internal standard is to mimic the behavior of the native tricyclazole throughout the entire analytical process, thereby compensating for any variations or losses that may occur. This includes:

  • Sample Preparation: Any loss of analyte during extraction, cleanup, or concentration steps will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Separation: this compound co-elutes with the unlabeled tricyclazole, meaning they have virtually the same retention time in liquid chromatography (LC).

  • Mass Spectrometric Ionization: Both molecules exhibit nearly identical ionization efficiency in the mass spectrometer's ion source. This is crucial for correcting for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.

Representative Experimental Protocol for Tricyclazole Analysis using this compound

While specific published studies detailing the use of this compound with full validation data were not identified in the conducted search, the following represents a composite, state-of-the-art LC-MS/MS protocol for the analysis of tricyclazole in a rice matrix, illustrating how this compound would be incorporated.

3.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: A representative 10 g sample of homogenized rice is weighed into a 50 mL centrifuge tube.

  • Internal Standard Spiking: A known amount of this compound solution in a suitable solvent (e.g., acetonitrile) is added to the sample.

  • Extraction: 10 mL of acetonitrile is added to the tube. The tube is then shaken vigorously for 1 minute.

  • Salting Out: A mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is added to induce liquid-liquid partitioning. The tube is shaken again for 1 minute.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the analytes) from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent (to remove fatty acids and sugars) and C18 sorbent (to remove non-polar interferences). The tube is vortexed and then centrifuged.

  • Final Extract: The supernatant is filtered and transferred to an autosampler vial for LC-MS/MS analysis.

3.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with a small percentage of formic acid (for improved peak shape and ionization) and methanol or acetonitrile.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for tricyclazole.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both tricyclazole and this compound would be monitored. For example:

      • Tricyclazole: Precursor ion (Q1) m/z 190.0 -> Product ion (Q3) m/z 163.0

      • This compound: Precursor ion (Q1) m/z 193.0 -> Product ion (Q3) m/z 166.0

Quantitative Data and Method Performance

The following table summarizes representative quantitative data from various studies on the analysis of tricyclazole in rice matrices. While these studies did not explicitly use this compound, the data is indicative of the performance expected from a well-validated LC-MS/MS method incorporating a suitable internal standard.

ParameterRice GrainRice Straw
Limit of Detection (LOD) 0.001 - 0.005 mg/kg0.002 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.002 - 0.01 mg/kg0.005 - 0.02 mg/kg
Linearity (r²) > 0.99> 0.99
Recovery (%) 85 - 110%80 - 115%
Repeatability (RSDr %) < 15%< 20%
Reproducibility (RSDR %) < 20%< 25%

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

cluster_fungus Fungal Cell Appressorium Appressorium Plant Penetration Plant Penetration Appressorium->Plant Penetration Enables Melanin Biosynthesis Melanin Biosynthesis Melanin Biosynthesis->Appressorium Hardens Tricyclazole Tricyclazole Tricyclazole->Melanin Biosynthesis Inhibits

Caption: Mechanism of action of tricyclazole as a fungicide.

start Sample Collection spike Spike with This compound (IS) start->spike prep Sample Preparation (Extraction, Cleanup) spike->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification (Analyte/IS Ratio) analysis->quant end Final Concentration quant->end

Caption: Workflow for quantitative analysis using an internal standard.

Analyte Tricyclazole MS Mass Spectrometer Analyte->MS IS This compound IS->MS Ratio Signal Ratio (Analyte / IS) MS->Ratio Result Accurate Quantification Ratio->Result

References

Commercial Availability and Technical Guide for Tricyclazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Tricyclazole-d3, a deuterated analog of the systemic fungicide Tricyclazole. This document is intended for researchers, scientists, and professionals in drug development who require stable isotope-labeled internal standards for analytical applications, such as mass spectrometry-based quantification of Tricyclazole in various matrices.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The following table summarizes the readily available information on suppliers and their product specifications. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for detailed information regarding purity, isotopic enrichment, and any other quality control parameters.

SupplierProduct NameCatalog Number (Example)Available QuantitiesMolecular FormulaMolecular WeightStated Purity/Isotopic Enrichment
LGC Standards This compoundTRC-T2914661 mg, 5 mg, 10 mgC₉D₃H₄N₃S192.255CoA available upon request
ASCA GmbH This compound20086Contact for detailsC₉H₄D₃N₃S192.3CoA available upon request
Crescent Chemical Company Tricyclazole D3 (methyl D3)DRE-C1781010010 mgNot specifiedNot specifiedCoA available upon request
CymitQuimica This compoundTR-T2914661 mg, 5 mg, 10 mgC₉²H₃H₄N₃S192.255CoA available upon request

Note: Pricing information is subject to change and should be obtained directly from the suppliers.

Experimental Protocols

Proposed Synthesis of this compound

A specific, publicly available synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route can be derived from the known synthesis of Tricyclazole and general methods for isotopic labeling. The synthesis of Tricyclazole typically involves the reaction of 2-amino-4-methylbenzothiazole with hydrazine, followed by cyclization with formic acid. To introduce the deuterium labels on the methyl group, a deuterated starting material, 2-amino-4-(methyl-d3)-benzothiazole, would be required.

Reaction Scheme:

G cluster_0 Step 1: Synthesis of 2-amino-4-(methyl-d3)-benzothiazole cluster_1 Step 2: Synthesis of this compound 2-chloro-6-nitrotoluene-d3 2-chloro-6-nitrotoluene-d3 2-amino-6-methyl-d3-thiophenol 2-amino-6-methyl-d3-thiophenol 2-chloro-6-nitrotoluene-d3->2-amino-6-methyl-d3-thiophenol Na2S, S 2-amino-4-(methyl-d3)-benzothiazole 2-amino-4-(methyl-d3)-benzothiazole 2-amino-6-methyl-d3-thiophenol->2-amino-4-(methyl-d3)-benzothiazole KSCN, H2O 2-hydrazino-4-(methyl-d3)-benzothiazole 2-hydrazino-4-(methyl-d3)-benzothiazole 2-amino-4-(methyl-d3)-benzothiazole->2-hydrazino-4-(methyl-d3)-benzothiazole Hydrazine hydrate, HCl This compound This compound 2-hydrazino-4-(methyl-d3)-benzothiazole->this compound Formic acid

Proposed synthesis pathway for this compound.

Detailed Methodology (Hypothetical):

  • Synthesis of 2-amino-4-(methyl-d3)-benzothiazole: This intermediate can be synthesized starting from a commercially available deuterated toluene derivative, such as toluene-d8, through a series of reactions including nitration, chlorination, reduction, and cyclization. A more direct approach would be to use a deuterated precursor like 2-chloro-6-nitrotoluene-d3.

  • Formation of 2-hydrazino-4-(methyl-d3)-benzothiazole: 2-amino-4-(methyl-d3)-benzothiazole is reacted with hydrazine hydrate in the presence of a mineral acid like hydrochloric acid. The reaction mixture is typically heated to drive the reaction to completion.

  • Cyclization to this compound: The resulting hydrazino derivative is then cyclized by heating with formic acid. The formic acid serves as the source of the carbon atom for the triazole ring.

  • Purification: The crude this compound is then purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Note: The successful synthesis and purification would require careful optimization of reaction conditions and rigorous analytical characterization (e.g., NMR, MS) to confirm the structure and isotopic enrichment of the final product.

Analytical Method for the Quantification of Tricyclazole

The following is a general protocol for the analysis of Tricyclazole in a given matrix, which can be adapted for the use of this compound as an internal standard.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation (QuEChERS Method):

    • Homogenize 10 g of the sample (e.g., rice grain) with 10 mL of water.

    • Add 10 mL of acetonitrile and the internal standard (this compound) solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Tricyclazole: Precursor ion (m/z) 190.0 -> Product ions (m/z) 163.0, 136.0

      • This compound: Precursor ion (m/z) 193.0 -> Product ions (m/z) 166.0, 139.0

Workflow for Analytical Method:

G Sample_Collection Sample Collection (e.g., Rice) Homogenization Homogenization Sample_Collection->Homogenization Extraction QuEChERS Extraction (with this compound IS) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Analytical workflow for Tricyclazole quantification.

Signaling Pathway and Mode of Action

Tricyclazole is a potent and specific inhibitor of melanin biosynthesis in fungi, which is its primary mode of action against the rice blast fungus, Magnaporthe oryzae.[1] Melanin is essential for the structural integrity and function of the appressorium, a specialized infection structure that the fungus uses to penetrate the host plant's cuticle.[1]

Tricyclazole specifically inhibits the enzyme scytalone dehydratase, which is involved in the dihydroxynaphthalene (DHN) melanin pathway.[2][3] This inhibition prevents the conversion of scytalone to 1,3,8-trihydroxynaphthalene, a key step in the melanin biosynthesis cascade.[2] The lack of melanin weakens the appressorial wall, preventing it from generating the necessary turgor pressure to breach the plant's surface, thus halting the infection process.[1]

DHN-Melanin Biosynthesis Inhibition by Tricyclazole:

G cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_outcome Outcome Acetyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide_Synthase Polyketide Synthase Acetyl-CoA->Polyketide_Synthase 1,3,6,8-THN 1,3,6,8-Tetrahydroxynaphthalene Polyketide_Synthase->1,3,6,8-THN Scytalone_Dehydratase Scytalone Dehydratase 1,3,6,8-THN->Scytalone_Dehydratase 1,3,8-THN 1,3,8-Trihydroxynaphthalene Scytalone_Dehydratase->1,3,8-THN Appressorium_Wall Weakened Appressorium Wall Vermelone Vermelone 1,3,8-THN->Vermelone DHN 1,8-Dihydroxynaphthalene Vermelone->DHN Melanin DHN-Melanin DHN->Melanin Tricyclazole Tricyclazole Tricyclazole->Scytalone_Dehydratase Inhibits Infection_Blocked Infection Process Blocked Appressorium_Wall->Infection_Blocked

Inhibition of DHN-melanin pathway by Tricyclazole.

This guide provides a foundational understanding of the commercial landscape and technical aspects of this compound for research and development purposes. For specific applications, it is crucial to consult the detailed documentation provided by the suppliers and relevant scientific literature.

References

Tricyclazole-d3 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Tricyclazole-d3. The information is compiled from various safety data sheets (SDS) for Tricyclazole, the non-deuterated parent compound, as the safety and handling protocols are analogous. This document is intended for professionals in research and drug development who may handle this substance.

Hazard Identification and Classification

Tricyclazole is classified as a hazardous substance. It is toxic if swallowed and may cause harm if it comes into contact with skin. It is also recognized as causing eye irritation and is suspected of causing genetic defects. Environmentally, it is toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1][2]
Acute Toxicity, Dermal5H313: May be harmful in contact with skin[1]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1]
Serious Eye Damage/Eye Irritation2BH320: Causes eye irritation[1]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[1]
Hazardous to the Aquatic Environment, Acute2H401: Toxic to aquatic life[1]
Hazardous to the Aquatic Environment, Long-term1H410: Very toxic to aquatic life with long lasting effects[1]

Signal Word: Danger[1]

Hazard Pictograms:

alt text
alt text
alt text

Physical and Chemical Properties

The physical and chemical properties of Tricyclazole are important for understanding its behavior and potential hazards.

PropertyValue
Molecular FormulaC₉H₇N₃S (Tricyclazole)[3]
Molecular Weight189.24 g/mol (Tricyclazole)[3]
AppearancePale orange to white crystalline powder[4][5]
Melting Point187-188°C[3][6]
Boiling Point275°C at 760 mm Hg[3]
Water Solubility1.6 g/L at 25°C[3]
Vapor Pressure0.203 mPa at 25°C[7]

Toxicological Data

Toxicological data provides quantitative measures of the substance's toxicity.

TestSpeciesRouteValue
LD50RatOral50-300 mg/kg body weight[4]
LD50RatDermal>2000 mg/kg body weight[4]
LC50RatInhalation3.70 mg/L (4 h)[4]
Skin Corrosion/IrritationRabbit-Non-irritant[4]
Serious Eye Damage/IrritationRabbit-Mild irritant[4]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

  • Avoid all personal contact, including inhalation of dust.[5][7]

  • Use in a well-ventilated area or under a local exhaust system.[1][4][7]

  • Do not eat, drink, or smoke in areas where the substance is handled.[1][4][6]

  • Wash hands and face thoroughly after handling.[1][4]

  • Wear appropriate personal protective equipment (PPE).[1][7]

  • Avoid formation of dust and aerosols.[6][8]

Storage:

  • Store in a cool, dry, well-ventilated area in the original container.[4][7]

  • Keep containers tightly closed.[1][4][8]

  • Store locked up.[1][4]

  • Store away from incompatible materials such as oxidizing agents, combustible materials, and foodstuff containers.[4][7]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or tightly fitting safety goggles.[4][6][8]

  • Skin Protection: A complete suit protecting against chemicals and impervious gloves (e.g., butyl rubber, neoprene).[4][6]

  • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator with a particle filter if dust is generated.[1][4][8]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][4][6]

  • If on Skin: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water.[1][4][7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4][6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][7]

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Clear the area of personnel and move upwind.[7]

  • Wear full protective clothing and a self-contained breathing apparatus.[1][7]

  • Avoid generating dust. Use dry clean-up procedures.[7]

  • Contain the spill to prevent it from entering drains or waterways.[1][6][7]

  • Collect the spilled material into a suitable container for disposal.[1][6]

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][6][7]

  • Specific Hazards: May produce toxic fumes of nitrogen oxides, sulfur oxides, and carbon monoxide if it burns.[1][4]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus.[1][7]

Experimental Protocols: Acute Oral Toxicity Testing (General Guideline)

Detailed experimental protocols for this compound are not publicly available. However, standardized guidelines from organizations like the OECD are typically followed. Below is a generalized methodology for an acute oral toxicity study.

  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically, young adult rats of a single strain are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and drinking water.

  • Dose Administration:

    • The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • Multiple dose levels are used with a set number of animals per dose group. A control group receives the vehicle only.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

  • Data Collection:

    • Mortality is recorded for each dose group.

    • Detailed observations of any signs of toxicity are made.

    • Body weights are recorded at the start and end of the observation period.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Workflow for Handling a Chemical Spill

The following diagram illustrates a general workflow for responding to a chemical spill, based on the safety data for Tricyclazole.

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Disposal Disposal Assess_Spill Assess the Spill (Size, Location, Hazard) Evacuate Evacuate Area (If necessary) Assess_Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->Don_PPE Safety Officer Approval Contain_Spill Contain Spill (Use absorbent material) Don_PPE->Contain_Spill Cleanup Clean Up Spill (Avoid dust, use dry methods) Contain_Spill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Package_Waste Package Waste in Labeled Container Decontaminate->Package_Waste Dispose Dispose of Waste (Follow regulations) Package_Waste->Dispose

Caption: General workflow for responding to a chemical spill.

Stability and Reactivity

  • Reactivity: Stable under normal conditions.[4]

  • Chemical Stability: The product is stable under recommended storage conditions.[9] No decomposition is expected if used according to specifications.[2]

  • Conditions to Avoid: Avoid the formation of dust. Keep away from heat and ignition sources.[4][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, combustible materials, and strong bases.[4][7]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes including carbon oxides, nitrogen oxides, and sulfur oxides.[1][4]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tricyclazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tricyclazole-d3, a deuterated analog of the systemic fungicide Tricyclazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights to support advanced research and development activities.

Introduction

Tricyclazole is a well-established fungicide used to control rice blast disease caused by the fungus Magnaporthe oryzae. Its deuterated isotopologue, this compound, in which the three hydrogen atoms of the methyl group are replaced by deuterium, serves as a valuable internal standard for quantitative analysis by mass spectrometry. The inclusion of deuterium atoms provides a distinct mass shift, facilitating accurate quantification in complex biological and environmental matrices. This guide details the known physical and chemical characteristics of this compound, alongside relevant data for the parent compound, and provides established analytical methodologies.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in Table 1. As specific experimental data for the deuterated compound are not extensively published, the properties of the unlabeled Tricyclazole are provided as a close approximation, a common practice for deuterated standards where the isotopic substitution has a negligible effect on macroscopic physical properties such as melting and boiling points.

Table 1: Physical and Chemical Properties of this compound and Tricyclazole

PropertyThis compoundTricyclazole (unlabeled)
IUPAC Name 5-(methyl-d3)-[1][2][3]triazolo[3,4-b][1][4]benzothiazole5-methyl-[1][2][3]triazolo[3,4-b][1][4]benzothiazole
CAS Number Not available41814-78-2[3]
Molecular Formula C₉H₄D₃N₃SC₉H₇N₃S
Molecular Weight 192.26 g/mol 189.24 g/mol [3]
Appearance Off-white to pale yellow solid (inferred)Off-white solid[4]
Melting Point Not available187-188 °C[3]
Boiling Point Not available275 °C at 760 mmHg[3]
Solubility Not availableWater: 1.6 g/L (25 °C)[3]
Chloroform: >330 g/L
Dichloromethane: 250 g/L
Ethanol: 250 g/L
Methanol: 250 g/L
Stability Not availableStable to heat, light, and hydrolysis.[4]

Mechanism of Action: Inhibition of Melanin Biosynthesis

Tricyclazole's fungicidal activity stems from its ability to inhibit the biosynthesis of melanin in fungi.[1] Melanin is crucial for the structural integrity of the appressoria, specialized infection structures that fungi use to penetrate host tissues. By blocking melanin production, Tricyclazole weakens the appressorial cell wall, preventing the fungus from successfully infecting the plant.

The specific target of Tricyclazole is the enzyme 1,3,8-trihydroxynaphthalene reductase (3HNR), a key enzyme in the dihydroxynaphthalene (DHN) melanin biosynthetic pathway. The inhibition of this enzyme prevents the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and vermelone to 1,8-dihydroxynaphthalene.

Melanin_Biosynthesis_Inhibition Polyketide Synthase Polyketide Synthase 1,3,6,8-Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene Polyketide Synthase->1,3,6,8-Tetrahydroxynaphthalene 3HNR_1 1,3,8-Trihydroxynaphthalene Reductase (3HNR) 1,3,6,8-Tetrahydroxynaphthalene->3HNR_1 Scytalone Scytalone 3HNR_1->Scytalone Scytalone Dehydratase Scytalone Dehydratase Scytalone->Scytalone Dehydratase 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene Scytalone Dehydratase->1,3,8-Trihydroxynaphthalene 3HNR_2 1,3,8-Trihydroxynaphthalene Reductase (3HNR) 1,3,8-Trihydroxynaphthalene->3HNR_2 Vermelone Vermelone 3HNR_2->Vermelone Laccase Laccase Vermelone->Laccase 1,8-Dihydroxynaphthalene 1,8-Dihydroxynaphthalene Laccase->1,8-Dihydroxynaphthalene Melanin Melanin 1,8-Dihydroxynaphthalene->Melanin Tricyclazole Tricyclazole Tricyclazole->3HNR_2

DHN-Melanin Biosynthesis Pathway Inhibition by Tricyclazole.

Experimental Protocols

Detailed methodologies for the analysis of Tricyclazole are crucial for accurate quantification in research and regulatory settings. The following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are based on established methods.

Synthesis of this compound

Synthesis_Workflow Step1 Reaction with Deuterated Methyl Source (e.g., CD3I, (CD3)2SO4) Intermediate 2-Amino-4-(methyl-d3)- benzothiazole Step1->Intermediate Step2 Diazotization and Reduction Intermediate->Step2 Hydrazino 2-Hydrazino-4-(methyl-d3)- benzothiazole Step2->Hydrazino Step3 Cyclization with Formic Acid Hydrazino->Step3 Final This compound Step3->Final

Generalized Synthetic Workflow for this compound.
Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples.

Materials:

  • Homogenized sample (e.g., rice, soil)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • The supernatant is ready for HPLC or LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 225 nm

Procedure:

  • Prepare a series of calibration standards of Tricyclazole in acetonitrile.

  • Inject the prepared sample extract and calibration standards into the HPLC system.

  • Identify the Tricyclazole peak based on its retention time compared to the standards.

  • Quantify the concentration of Tricyclazole in the sample by comparing its peak area with the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides higher sensitivity and selectivity for the quantification of Tricyclazole and is the preferred method when using this compound as an internal standard.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tricyclazole: Precursor ion (m/z) 190.0 -> Product ion (m/z) 163.0

    • This compound: Precursor ion (m/z) 193.0 -> Product ion (m/z) 166.0

  • Collision Energy and other MS parameters should be optimized for the specific instrument used.

Procedure:

  • Prepare calibration standards containing known concentrations of Tricyclazole and a fixed concentration of this compound.

  • Spike the sample extracts with the same fixed concentration of this compound.

  • Inject the prepared samples and standards into the LC-MS/MS system.

  • Quantify Tricyclazole by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Analytical_Workflow Homogenization Sample Homogenization QuEChERS QuEChERS Extraction and Cleanup Homogenization->QuEChERS IS_Spike Internal Standard Spiking (this compound) QuEChERS->IS_Spike Analysis Analytical Method IS_Spike->Analysis HPLC HPLC-UV Analysis Analysis->HPLC  UV Detection LCMS LC-MS/MS Analysis Analysis->LCMS  Mass Spec  Detection Data Data Acquisition and Processing HPLC->Data LCMS->Data Quant Quantification and Reporting Data->Quant

General Analytical Workflow for Tricyclazole Quantification.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Tricyclazole in various matrices. This technical guide has provided a consolidated resource on its physical and chemical properties, mechanism of action, and detailed analytical protocols. The information presented herein is intended to support researchers and professionals in their efforts to monitor and understand the behavior of this important fungicide. While specific experimental data for the deuterated compound remains limited, the provided information for the parent compound offers a robust starting point for most research applications.

References

Product Information and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Certificate of Analysis for Tricyclazole-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for this compound. This compound is the deuterated form of Tricyclazole, a systemic fungicide used extensively for the control of rice blast disease. As a stable isotope-labeled internal standard, this compound is critical for the accurate quantification of Tricyclazole residues in various matrices during research and development. This document outlines the key quality control parameters, the analytical methods used for their determination, and the biochemical context of Tricyclazole's function.

This compound is a high-purity reference material essential for analytical and research applications. Its physical and chemical properties are summarized below.

PropertyValue
Product Name This compound (Methyl-d3)
Chemical Name 8-(trideuteriomethyl)-triazolo[3,4-b]benzothiazole
Molecular Formula C₉H₄D₃N₃S
Molecular Weight 192.26 g/mol
Exact Mass 192.0549 Da
CAS Number Not available for deuterated form; 41814-78-2 for unlabeled
Appearance Off-white to white solid
Melting Point 187-188 °C
Solubility Soluble in Methanol, Chloroform, Dichloromethane. Water solubility: 1.6 g/L (25°C)
Storage Store at room temperature in a dark, inert atmosphere.

Analytical Data Summary

The following table summarizes the typical analytical results obtained for a batch of this compound, confirming its identity, purity, and isotopic enrichment.

TestMethodSpecificationResult
Purity (by HPLC) HPLC-UV≥ 98.0%99.5%
Identity Confirmation LC-MS/MSConforms to structureConforms
Isotopic Enrichment Mass Spectrometry≥ 99 atom % D99.6 atom % D
Residual Solvents GC-MSMeets USP <467> limitsComplies

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of this compound by separating it from any potential impurities.

Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in methanol to prepare a 1 mg/mL stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Prepare the sample solution by dissolving the test material in methanol to a similar concentration.

  • Instrumentation and Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: C18, 5 µm particle size, 250 mm x 4.6 mm I.D.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50, v/v), with the aqueous phase pH adjusted to 2.85 using orthophosphoric acid.

    • Flow Rate: 0.85 mL/min.

    • Detection Wavelength: 231 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The purity is calculated by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks, expressed as a percentage (Area % method).

G HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Methanol prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 hplc_inj Inject 20 µL prep3->hplc_inj hplc_sep C18 Column Separation (ACN:H2O, 0.85 mL/min) hplc_inj->hplc_sep hplc_det UV Detection at 231 nm hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate Area % Purity data_int->data_calc G LC-MS/MS Identity Confirmation Workflow cluster_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Homogenize Sample prep2 Extract with Acetonitrile prep1->prep2 prep3 Partition with Salts prep2->prep3 prep4 Cleanup (d-SPE) prep3->prep4 lcms_inj Inject Extract prep4->lcms_inj lcms_sep LC Separation lcms_inj->lcms_sep lcms_ion ESI+ Ionization lcms_sep->lcms_ion lcms_frag MRM Fragmentation (m/z 193.2 -> fragments) lcms_ion->lcms_frag data_acq Detect Ions lcms_frag->data_acq data_confirm Confirm Retention Time, Precursor & Product Ions data_acq->data_confirm G Tricyclazole Mechanism: DHN-Melanin Biosynthesis Inhibition cluster_pathway DHN-Melanin Pathway in Fungus cluster_inhibition cluster_outcome Result p1 1,3,6,8-THN p2 Scytalone p1->p2 THR/PHNR p3 1,3,8-THN p2->p3 p4 Vermelone p3->p4 THR/PHNR p5 1,8-DHN p4->p5 p6 Melanin p5->p6 Polymerization outcome Infection Blocked tricy Tricyclazole tricy->p1 tricy->p3

The Role of Tricyclazole-d3 in High-Precision Pesticide Residue Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of Tricyclazole-d3 as an isotopically labeled internal standard in the quantitative analysis of Tricyclazole pesticide residues. In modern analytical chemistry, particularly in food safety and environmental monitoring, the demand for high accuracy and precision in detecting pesticide residues is paramount. The use of stable isotope dilution assays (SIDA) with compounds like this compound has become the gold standard for achieving reliable quantification, especially when dealing with complex matrices that can cause significant matrix effects. This guide details the principles behind isotope dilution analysis, provides a comprehensive experimental protocol for the analysis of Tricyclacolze in rice using the QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents relevant quantitative data and visualizations to support the implementation of this advanced analytical technique.

Introduction to Tricyclazole and the Need for Accurate Residue Analysis

Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole) is a systemic fungicide widely used to control rice blast disease, a major threat to rice cultivation worldwide.[1] Its extensive use necessitates robust analytical methods to monitor its residue levels in food commodities to ensure they comply with regulatory Maximum Residue Limits (MRLs).

The analysis of pesticide residues in complex matrices such as food is often hampered by "matrix effects," where co-extracted compounds interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. The use of an internal standard that behaves chemically and physically similarly to the analyte is crucial to compensate for these effects and for any losses during sample preparation.

The Principle of Isotope Dilution Analysis with this compound

Isotope Dilution Analysis (IDA) is a powerful technique for quantitative analysis that utilizes an isotopically labeled version of the analyte as an internal standard. This compound, in which the three hydrogen atoms of the methyl group are replaced with deuterium, is an ideal internal standard for Tricyclazole analysis.

The core principle of IDA lies in the fact that the isotopically labeled standard is chemically identical to the native analyte and will therefore exhibit the same behavior during sample extraction, cleanup, and chromatographic separation. In the mass spectrometer, however, it is distinguishable due to its higher mass. By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations in analyte recovery or matrix effects will affect both the native Tricyclazole and the deuterated standard proportionally. The quantification is then based on the ratio of the response of the analyte to the response of the internal standard, which remains constant regardless of sample losses or signal fluctuations.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Sample with unknown Tricyclazole SpikedSample Spiked Sample Sample->SpikedSample IS Known amount of This compound (IS) IS->SpikedSample Extraction Extraction & Cleanup (QuEChERS) SpikedSample->Extraction FinalExtract Final Extract Extraction->FinalExtract LC LC Separation FinalExtract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Response Ratio (Tricyclazole / this compound) Data->Ratio Calibration Calibration Curve (Response Ratio vs. Concentration) Ratio->Calibration Result Determine Tricyclazole Concentration Calibration->Result

Principle of Isotope Dilution Analysis Workflow.

Experimental Protocol: Analysis of Tricyclazole in Rice using QuEChERS and LC-MS/MS with this compound

This section outlines a best-practice experimental protocol for the determination of Tricyclazole in rice, incorporating this compound as an internal standard. This protocol is synthesized from established QuEChERS methodologies and general practices for isotope dilution analysis.

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid.

  • Standards: Tricyclazole (certified reference material), this compound (certified reference material).

  • QuEChERS Salts and Sorbents: Magnesium sulfate (anhydrous), Sodium chloride, Primary Secondary Amine (PSA), C18.

  • Sample: Homogenized rice sample.

Preparation of Standard Solutions
  • Tricyclazole Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tricyclazole standard and dissolve in 10 mL of acetonitrile.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Tricyclazole stock solution in acetonitrile to cover the desired concentration range (e.g., 1 to 100 ng/mL). Fortify each calibration standard with the this compound stock solution to a constant final concentration (e.g., 20 ng/mL).

Sample Preparation (QuEChERS)
  • Homogenization: Weigh 5 g of a homogenized rice sample into a 50 mL centrifuge tube.

  • Fortification: Add a known volume of the this compound stock solution to the sample to achieve a concentration that is within the calibration range (e.g., 20 ng/g).

  • Hydration: Add 10 mL of water and vortex for 1 minute.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at ≥10,000 rpm for 2 minutes.

  • Final Extract: Transfer the supernatant to a vial for LC-MS/MS analysis.

G Start 5g Homogenized Rice Sample Add_IS Add this compound Internal Standard Start->Add_IS Add_Water Add 10mL Water Vortex Add_IS->Add_Water Add_ACN Add 10mL Acetonitrile Shake Add_Water->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Shake Add_ACN->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Transfer_Supernatant Take 1mL of Acetonitrile Layer Centrifuge1->Transfer_Supernatant dSPE d-SPE Cleanup (PSA, C18, MgSO4) Transfer_Supernatant->dSPE Vortex_Centrifuge2 Vortex & Centrifuge dSPE->Vortex_Centrifuge2 Final_Extract Final Extract for LC-MS/MS Analysis Vortex_Centrifuge2->Final_Extract

QuEChERS Workflow for Tricyclazole Analysis.
LC-MS/MS Instrumental Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Tricyclazole190.2163.1136.120 / 28
This compound193.2166.1136.1To be optimized

Note: The collision energy for this compound should be optimized but is expected to be similar to that of Tricyclazole.

Quantitative Data and Method Performance

Table 1: Typical Method Validation Parameters for Tricyclazole in Rice [1]

ParameterValue
Limit of Quantification (LOQ)0.01 mg/kg
Linearity (R²)>0.99
Recovery (at 0.01, 0.1, and 2 mg/kg)94.7% - 95.6%
Relative Standard Deviation (RSD)2.6% - 7.9%

Table 2: Matrix Effects of Tricyclazole in Rice Extracts [1]

Analytical MethodMatrix Effect (%)
LC-MS/MS (without optimized cleanup)-74% to -32% (medium-strong suppression)
Optimized QuEChERS LC-MS/MS-3.1% (negligible effect)

The use of this compound is anticipated to further reduce the variability in results caused by matrix effects, leading to more consistent recovery and lower RSDs across different rice samples.

Conclusion

This compound is an indispensable tool for the high-precision analysis of Tricyclazole residues in complex matrices. Its use as an internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis provides a robust and reliable workflow for ensuring food safety and regulatory compliance. The detailed protocol and performance data presented in this guide serve as a valuable resource for researchers and analytical scientists involved in pesticide residue testing. The adoption of isotope dilution analysis with this compound is a critical step towards achieving the highest standards of accuracy and confidence in analytical measurements.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Tricyclazole using Tricyclazole-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricyclazole is a systemic fungicide widely used to control rice blast disease.[1] Accurate and sensitive quantification of its residues in various matrices is crucial for food safety, environmental monitoring, and research purposes. The use of a stable isotope-labeled internal standard, such as Tricyclazole-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and reliable method for quantitative analysis. This isotope dilution mass spectrometry (IDMS) approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.[2]

This document provides detailed application notes and protocols for the determination of Tricyclazole in various samples, utilizing this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The stable isotope-labeled internal standard is chemically identical to the analyte of interest and thus exhibits similar behavior during sample extraction, cleanup, chromatography, and ionization. Because the internal standard and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signal intensities can be used for accurate quantification, effectively correcting for any losses or variations that may occur during the analytical workflow.

Experimental Workflow for Tricyclazole Analysis

The general workflow for the quantitative analysis of Tricyclazole using this compound as an internal standard is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Rice, Water, Soil) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound (IS) Homogenization->Spiking Extraction Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for the quantitative analysis of Tricyclazole using a stable isotope-labeled internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Tricyclazole using LC-MS/MS. While these studies may not have all used this compound, they provide a strong indication of the expected performance of a validated method.

Table 1: Method Validation Parameters for Tricyclazole Analysis

ParameterMatrixMethodLinearity (ng/mL)Correlation Coefficient (r²)Reference
LinearityCerealsLC-MS/MS2.5 - 80> 0.99[3]
LinearityRiceLC-MS/MS0.02 - 1.0 (µg/g)0.993 - 0.999
LinearityRice StrawLC-MS/MS--[2]

Table 2: Recovery and Precision Data for Tricyclazole Analysis

MatrixSpiking Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Rice0.00291.21 - 99.75< 10[3]
Rice0.0191.21 - 99.75< 10[3]
Rice0.0291.21 - 99.75< 10[3]
Cereals0.0180.1 - 99.22.2 - 7.4[3]
Cereals0.0280.1 - 99.22.2 - 7.4[3]
Cereals3.0080.1 - 99.22.2 - 7.4[3]
Rice Straw0.01, 0.1, 2 (mg/kg)82.3 - 98.9≤ 8.3[2]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Tricyclazole

MatrixLOD (µg/g)LOQ (µg/g)Reference
Rice-0.002[3]
Cereals-0.010[3]
Rice0.0080.025
Rice Straw-0.005 (mg/kg)[2]

Detailed Experimental Protocols

Standard Solution Preparation
  • Tricyclazole Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tricyclazole reference standard and dissolve in 10 mL of a suitable solvent such as methanol or acetonitrile.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Tricyclazole stock solution with an appropriate solvent (e.g., acetonitrile:water, 50:50, v/v).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL by diluting the IS stock solution. The final concentration of the internal standard in the samples should be optimized based on the expected analyte concentration and instrument response.

Sample Preparation (QuEChERS Method for Rice)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4]

  • Homogenization: Weigh 10 g of a representative homogenized rice sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard working solution to the sample.

  • Hydration: Add 10 mL of water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18).[5]

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typical.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

  • Injection Volume: 1-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Table 4: Mass Spectrometry Parameters for Tricyclazole and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Tricyclazole190.0163.1136.1Optimized for specific instrument
This compound193.0166.1139.1Optimized for specific instrument

Note: The exact m/z values for product ions and optimal collision energies should be determined empirically on the specific instrument being used. The precursor ion for Tricyclazole is [M+H]⁺.[1][2]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions for both Tricyclazole and this compound.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the Tricyclazole quantifier ion to the peak area of the this compound quantifier ion against the concentration of the Tricyclazole calibration standards.

  • Quantification: Determine the concentration of Tricyclazole in the samples by applying the peak area ratio of the sample to the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

quantification_logic cluster_measurement MS Measurement cluster_calibration Calibration cluster_quantification Sample Quantification Analyte_Signal Analyte Peak Area (Tricyclazole) Ratio_Standards Calculate Peak Area Ratio (Analyte/IS) for Standards Analyte_Signal->Ratio_Standards Ratio_Sample Calculate Peak Area Ratio (Analyte/IS) for Sample Analyte_Signal->Ratio_Sample IS_Signal Internal Standard Peak Area (this compound) IS_Signal->Ratio_Standards IS_Signal->Ratio_Sample Calibration_Curve Construct Calibration Curve (Ratio vs. Concentration) Ratio_Standards->Calibration_Curve Final_Concentration Determine Sample Concentration from Calibration Curve Calibration_Curve->Final_Concentration Ratio_Sample->Final_Concentration

Caption: Logical workflow for quantification using an internal standard.

References

Application Note: Quantitative Analysis of Tricyclazole in Food Matrices using Tricyclazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclazole is a systemic fungicide widely used to control rice blast disease caused by the fungus Pyricularia oryzae. Its extensive use necessitates sensitive and accurate analytical methods to monitor its residues in food commodities, ensuring consumer safety and compliance with regulatory limits. This application note provides a detailed protocol for the quantitative analysis of Tricyclazole in food matrices, particularly rice, using a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Tricyclazole-d3, is incorporated to enhance the accuracy and precision of the quantification by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

The method is based on the extraction of Tricyclazole and the internal standard this compound from the sample matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The extracts are then analyzed by LC-MS/MS operating in the positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM) for selective and sensitive detection. Quantification is achieved by comparing the peak area ratio of Tricyclazole to this compound in the samples to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of Tricyclazole in rice matrices.

Table 1: LC-MS/MS Method Validation Parameters for Tricyclazole

ParameterResult
Limit of Quantification (LOQ)0.002 - 0.01 mg/kg
Linearity (R²)> 0.99
Recovery80.1% - 99.75%
Relative Standard Deviation (RSD)< 10%

Table 2: MRM Transitions for Tricyclazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Tricyclazole190.2163.1136.1
This compound193.2 (Expected)To be determined experimentallyTo be determined experimentally

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solution Preparation:

  • Tricyclazole Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tricyclazole reference standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Tricyclazole stock solution with a suitable solvent (e.g., methanol or acetonitrile) to create calibration standards ranging from 0.1 to 100 ng/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

1.2. Sample Preparation (QuEChERS Method):

  • Weigh 10 g of a homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add a specific volume of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 10 ng/g).

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.

  • Transfer 1 mL of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

2.2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_output Output sample 1. Homogenized Sample add_is 2. Add this compound Internal Standard sample->add_is extraction 3. Acetonitrile Extraction add_is->extraction salts 4. Add QuEChERS Salts & Shake extraction->salts centrifuge1 5. Centrifugation salts->centrifuge1 dspe 6. d-SPE Cleanup centrifuge1->dspe centrifuge2 7. Centrifugation dspe->centrifuge2 filtration 8. Filtration centrifuge2->filtration lcms 9. LC-MS/MS Analysis filtration->lcms data_processing 10. Data Processing lcms->data_processing quantification 11. Quantification data_processing->quantification result Quantitative Result quantification->result

Caption: Experimental workflow for the quantitative analysis of Tricyclazole.

logical_relationship tricyclazole Tricyclazole (Analyte) extraction Extraction & Cleanup tricyclazole->extraction tricyclazole_d3 This compound (Internal Standard) tricyclazole_d3->extraction lcms_analysis LC-MS/MS Detection extraction->lcms_analysis peak_area_ratio Peak Area Ratio (Tricyclazole / this compound) lcms_analysis->peak_area_ratio quantification Accurate Quantification peak_area_ratio->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Logic of using an internal standard for accurate quantification.

Discussion

The use of a deuterated internal standard such as this compound is the gold standard for quantitative mass spectrometry. It co-elutes with the unlabeled analyte, experiencing similar ionization suppression or enhancement effects from the sample matrix. This co-behavior allows for the correction of analytical variability, leading to highly accurate and precise results. The monoisotopic mass of Tricyclazole is approximately 189.04 g/mol . The precursor ion observed in positive ESI-MS is the protonated molecule [M+H]⁺ at m/z 190.2. For this compound, the expected precursor ion would be [M+H]⁺ at m/z 193.2. The specific product ions for this compound would need to be determined experimentally by infusing a standard solution into the mass spectrometer and performing a product ion scan.

The QuEChERS method provides a simple and effective extraction and cleanup procedure, removing many matrix interferences that could affect the accuracy of the analysis. The combination of this sample preparation technique with the specificity and sensitivity of LC-MS/MS allows for the reliable quantification of Tricyclazole at levels well below the maximum residue limits (MRLs) set by regulatory agencies.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of Tricyclazole in food matrices using this compound as an internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the provided validation data, offer a solid foundation for researchers and scientists to develop and implement this method in their laboratories. The use of a stable isotope-labeled internal standard is crucial for achieving the highest level of accuracy and precision in residue analysis, ensuring data of the highest quality for food safety and regulatory purposes.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Tricyclazole in Agricultural Matrices using Tricyclazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tricyclazole is a systemic fungicide widely used for the control of rice blast disease.[1][2] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and compliance with regulatory limits.[3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tricyclazole in various matrices. The use of a stable isotope-labeled internal standard, Tricyclazole-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Analytical Method

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A modified QuEChERS method is employed for the extraction of Tricyclazole from the sample matrix.[5][6] This approach has demonstrated high recovery rates and effective removal of interfering matrix components.[7][8]

Protocol:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Spike with the appropriate amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile (with 1% acetic acid) and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake vigorously for 1 minute.[9]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18.[7][9]

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

The chromatographic separation is performed on a C18 reverse-phase column to achieve good peak shape and resolution for Tricyclazole.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min

3. Mass Spectrometry

The analysis is carried out on a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is used.[9]

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)Ion Ratio
Tricyclazole (Quantifier) 190.2163.10.0525-
Tricyclazole (Qualifier) 190.2136.10.0535Target ± 30%
This compound (IS) 193.2166.10.0525-

Note: The monoisotopic mass of Tricyclazole is 189.0 g/mol , and it is ionized as a proton adduct [M+H]⁺, resulting in a precursor ion of m/z 190.2.[7][10]

Method Performance

The developed method was validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Quantitative Data Summary:

ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.1 - 100 ng/mL
Limit of Quantification (LOQ) 0.01 mg/kg[3][4]
Accuracy (Recovery %) 85 - 110%
Precision (RSD %) < 15%
Matrix Effect Minimal due to the use of this compound IS

Recovery Data at Different Spiking Levels:

Spiking Level (mg/kg)Average Recovery (%)RSD (%)
0.0195.27.9
0.195.62.8
2.094.72.6
Data adapted from a study on Tricyclazole in rice.[9]

Experimental Workflow and Diagrams

The overall experimental workflow for the analysis of Tricyclazole is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Homogenized Sample (5g) Add_H2O Add Water (10mL) Sample->Add_H2O Add_IS Spike with this compound Add_H2O->Add_IS Add_ACN Add Acetonitrile (10mL) Add_IS->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Vortex_Shake Vortex & Shake Add_Salts->Vortex_Shake Centrifuge1 Centrifuge Vortex_Shake->Centrifuge1 dSPE d-SPE Cleanup (MgSO4, PSA, C18) Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LC_Separation LC Separation (C18 Column) Filter->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Tricyclazole analysis.

The logical relationship for the quantification using an internal standard is outlined in the following diagram.

quantification_logic Analyte_Response Peak Area of Tricyclazole Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Peak Area of this compound IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration Ratio) Response_Ratio->Calibration_Curve Final_Concentration Determine Final Concentration in Sample Calibration_Curve->Final_Concentration

Caption: Quantification logic using an internal standard.

Conclusion

This application note presents a reliable and high-throughput LC-MS/MS method for the determination of Tricyclazole in agricultural samples. The implementation of a QuEChERS-based sample preparation protocol and the use of a deuterated internal standard (this compound) ensure the accuracy and precision of the results by effectively mitigating matrix interference. The method is suitable for routine monitoring of Tricyclazole residues in a variety of food matrices, aiding in regulatory compliance and safeguarding consumer health.

References

Application Note: High-Throughput Analysis of Tricyclazole in Rice using a Modified QuEChERS Method with Tricyclazole-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the quantitative analysis of the fungicide Tricyclazole in rice matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection. To enhance accuracy and precision, a stable isotope-labeled internal standard, Tricyclazole-d3, is incorporated into the workflow. This method is designed for researchers, scientists, and professionals in food safety and drug development requiring a reliable and high-throughput analytical solution for pesticide residue analysis in complex food matrices.

Introduction

Tricyclazole is a systemic fungicide extensively used to control rice blast disease, a prevalent and destructive affliction of rice crops.[1][2][3] Its widespread use necessitates sensitive and accurate monitoring of its residues in rice to ensure consumer safety and compliance with regulatory limits.[2] The QuEChERS method has emerged as a preferred sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and minimal solvent consumption.[4] However, the complex matrix of rice can lead to significant matrix effects, potentially compromising the accuracy of quantification.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is a well-established strategy to compensate for matrix-induced signal suppression or enhancement, as well as for variations during sample preparation and injection.[5] This application note provides a detailed protocol for the extraction, cleanup, and analysis of Tricyclazole in rice samples, incorporating this compound for reliable quantification.

Experimental Protocol

Reagents and Materials
  • Tricyclazole (purity >99%)

  • This compound (purity >99%)

  • Acetonitrile (LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Milli-Q or equivalent purified water

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Tricyclazole and this compound in acetonitrile to prepare individual stock solutions.

  • Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of Tricyclazole by diluting the stock solution with acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare the this compound internal standard (IS) spiking solution by diluting the IS stock solution with acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking appropriate aliquots of the intermediate standard solution into blank rice extract. The final concentrations should bracket the expected concentration range of the samples.

Sample Preparation (QuEChERS Method)
  • Homogenization: Mill the rice sample to a fine powder.

  • Weighing: Weigh 5 g of the homogenized rice sample into a 50 mL centrifuge tube.

  • Fortification: Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.

  • Hydration: Add 10 mL of purified water and let it stand for 15 minutes to moisten the sample.[6]

  • Extraction:

    • Add 10 mL of acetonitrile containing 0.1% formic acid. Some optimized methods suggest a mixture of acetonitrile and ethyl acetate (1:1, v/v) for improved recovery.[6]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent. The combination of PSA and C18 is effective in removing polar interferences and lipids.[7]

    • Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Tricyclazole and this compound (one for quantification and one for confirmation).

    • Tricyclazole: The precursor ion is [M+H]⁺ at m/z 190.2.[1][7] Product ions for monitoring can be selected from m/z 163.1 and 136.1.[8]

    • This compound: The precursor ion will be [M+H]⁺ at m/z 193.2. Product ions would be shifted by 3 Da accordingly.

Data Presentation

The following tables summarize the performance characteristics of the analytical method for Tricyclazole based on published data. The inclusion of this compound as an internal standard is expected to yield comparable or improved precision and accuracy.

Table 1: Method Performance for Tricyclazole in Rice

ParameterValueReference
Limit of Quantification (LOQ)0.002 - 0.01 mg/kg[3][6]
Linearity (R²)>0.99[3]
Recovery82.3 - 98.9%[7]
Relative Standard Deviation (RSD)≤ 8.3%[7]

Table 2: Recovery of Tricyclazole at Different Spiking Levels in Rice

Spiking Level (mg/kg)Average Recovery (%)RSD (%)Reference
0.0195.27.9[3]
0.195.62.8[3]
2.094.72.6[3]

Visualizations

The following diagram illustrates the experimental workflow for the QuEChERS method incorporating the use of an internal standard.

QuEChERS_Workflow start Start: Homogenized Rice Sample (5g) add_is Add this compound Internal Standard start->add_is hydrate Hydrate with 10 mL Water add_is->hydrate extract Add 10 mL Acetonitrile (+ 0.1% Formic Acid) + QuEChERS Salts hydrate->extract vortex1 Vortex 1 min extract->vortex1 centrifuge1 Centrifuge 5 min vortex1->centrifuge1 transfer Transfer 6 mL of Acetonitrile Layer centrifuge1->transfer dspe d-SPE Cleanup (MgSO4, PSA, C18) transfer->dspe vortex2 Vortex 1 min dspe->vortex2 centrifuge2 Centrifuge 5 min vortex2->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: QuEChERS workflow for Tricyclazole analysis in rice.

Conclusion

The described QuEChERS method, incorporating this compound as an internal standard, provides a reliable, efficient, and high-throughput solution for the quantification of Tricyclazole residues in rice. The use of an isotopically labeled internal standard is crucial for mitigating matrix effects and ensuring data accuracy, making this method highly suitable for routine monitoring, food safety assessment, and research applications. The presented protocol is straightforward and utilizes common laboratory equipment, facilitating its implementation in various analytical settings.

References

Application Notes and Protocols for the Analysis of Tricyclazole-d3 in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclazole is a systemic fungicide widely used in agriculture, primarily to control rice blast disease. Its potential for persistence and mobility in the environment necessitates robust and accurate analytical methods for its monitoring in various environmental matrices, such as soil and water. The use of a stable isotope-labeled internal standard, such as Tricyclazole-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages for quantification. This isotope dilution technique enhances the accuracy and precision of the analysis by compensating for matrix effects and variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the determination of Tricyclazole in environmental samples using this compound as an internal standard. The methodologies described are intended to guide researchers in establishing sensitive and reliable analytical workflows.

Quantitative Data Summary

The following tables summarize the performance data from various methods for the analysis of Tricyclazole in environmental matrices. While specific data for methods exclusively using this compound is limited in publicly available literature, the provided data from validated methods for the parent compound are indicative of the expected performance when employing an isotope dilution approach.

Table 1: Method Performance for Tricyclazole Analysis in Water Samples

ParameterMethodMatrixFortification LevelRecovery (%)RSD (%)LOQ (mg/L)Reference
RecoverySPE-HPLC-UVDeionized Water0.05 mg/L801.1 - 6.00.028[1]
RecoverySPE-HPLC-UVDeionized Water0.1 mg/L801.1 - 6.00.028[1]
RecoverySPE-HPLC-UVDeionized Water0.2 mg/L801.1 - 6.00.028[1]
LODSPE-HPLC-UVDeionized Water---0.008[1]

Table 2: Method Performance for Tricyclazole Analysis in Soil and Rice Samples

ParameterMethodMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
RecoveryQuEChERS-LC-MS/MSRice0.0195.27.90.01[2]
RecoveryQuEChERS-LC-MS/MSRice0.195.62.80.01[2]
RecoveryQuEChERS-LC-MS/MSRice294.72.60.01[2]
RecoveryQuEChERS-LC-MS/MSRice0.002 µg/g91.21 - 99.75<100.002 µg/g[3]
RecoveryQuEChERS-LC-MS/MSRice0.01 µg/g91.21 - 99.75<100.002 µg/g[3]
RecoveryQuEChERS-LC-MS/MSRice0.02 µg/g91.21 - 99.75<100.002 µg/g[3]
RecoveryAcetone Extraction-SPE-LC-MS/MSCereals0.0180.1 - 99.22.2 - 7.40.010[4]
RecoveryAcetone Extraction-SPE-LC-MS/MSCereals0.0280.1 - 99.22.2 - 7.40.010[4]
RecoveryAcetone Extraction-SPE-LC-MS/MSCereals3.0080.1 - 99.22.2 - 7.40.010[4]

Experimental Protocols

Preparation of Standard Solutions

1.1. Tricyclazole and this compound Stock Solutions (1000 µg/mL)

  • Accurately weigh approximately 10 mg of Tricyclazole and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and make up to the mark.

  • Store the stock solutions at -20°C in amber vials. These solutions are typically stable for at least 6 months.

1.2. Intermediate Standard Solutions (10 µg/mL)

  • Pipette 100 µL of each 1000 µg/mL stock solution into separate 10 mL volumetric flasks.

  • Dilute to the mark with methanol.

  • Store at -20°C.

1.3. Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions for the calibration curve by serially diluting the intermediate standard solution with an appropriate solvent (e.g., methanol or acetonitrile). A typical concentration range would be 0.1 to 100 ng/mL.

  • Prepare a working internal standard solution of this compound at a constant concentration (e.g., 50 ng/mL) in the same solvent.

  • For the calibration curve, add a fixed volume of the working internal standard solution to each working standard solution to achieve a constant final concentration of this compound (e.g., 5 ng/mL).

Sample Preparation Protocols

2.1. Water Sample Analysis using Solid-Phase Extraction (SPE)

Water_Sample_Prep cluster_prep Water Sample Preparation Sample 1. Collect 500 mL Water Sample Spike 2. Spike with this compound Internal Standard Sample->Spike Add known amount of IS Load 4. Load Sample onto Cartridge Spike->Load Condition 3. Condition SPE Cartridge (e.g., C18) Condition->Load Wash 5. Wash Cartridge Load->Wash Remove interferences Elute 6. Elute Analyte with Organic Solvent Wash->Elute e.g., Methanol or Ethyl Acetate Concentrate 7. Concentrate Eluate Elute->Concentrate Under gentle N2 stream Reconstitute 8. Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for water sample analysis using SPE.

Protocol:

  • Sample Collection: Collect 500 mL of the water sample in a clean glass bottle.

  • Internal Standard Spiking: Add a known amount of this compound working solution to the water sample to achieve a final concentration of approximately 10-50 ng/L.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (or other suitable sorbent) by passing 5 mL of methanol followed by 5 mL of deionized water through it.[5]

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[5]

  • Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove polar interferences.[5]

  • Analyte Elution: Elute the retained Tricyclazole and this compound with 5 mL of methanol or ethyl acetate at a flow rate of 1 mL/min.[5]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2.2. Soil and Sediment Sample Analysis using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Soil_Sample_Prep cluster_prep Soil/Sediment Sample Preparation (QuEChERS) Sample 1. Weigh 10g of Homogenized Soil Spike 2. Spike with this compound Internal Standard Sample->Spike Add known amount of IS Add_Solvent 3. Add 10 mL Acetonitrile Spike->Add_Solvent Shake1 4. Vortex for 1 min Add_Solvent->Shake1 Add_Salts 5. Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake1->Add_Salts Shake2 6. Shake Vigorously for 1 min Add_Salts->Shake2 Centrifuge1 7. Centrifuge Shake2->Centrifuge1 Transfer 8. Transfer Supernatant Centrifuge1->Transfer dSPE 9. Dispersive SPE Cleanup (e.g., PSA, C18) Transfer->dSPE Remove matrix components Centrifuge2 10. Centrifuge dSPE->Centrifuge2 Final_Extract 11. Collect Final Extract for Analysis Centrifuge2->Final_Extract

Caption: Workflow for soil/sediment sample analysis using QuEChERS.

Protocol:

  • Sample Homogenization: Air-dry the soil or sediment sample, remove any large debris, and homogenize by grinding and sieving.

  • Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound working solution to achieve a concentration relevant to the expected analyte levels.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Vortexing: Cap the tube and vortex vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shaking: Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a clean tube.

  • Dispersive SPE (d-SPE) Cleanup: Add d-SPE cleanup sorbents (e.g., a mixture of primary secondary amine (PSA) and C18) to the transferred extract. The choice of sorbents depends on the matrix; for soils with high organic matter, graphitized carbon black (GCB) may also be used, though it can lead to the loss of planar pesticides like Tricyclazole if not used judiciously.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis. It may be diluted with the mobile phase if necessary.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a small amount of an additive like 0.1% formic acid to improve peak shape and ionization efficiency.

  • Gradient Program: A typical gradient might start at 10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The flow rate is typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for Tricyclazole.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: The precursor ion for Tricyclazole is [M+H]⁺ at m/z 190.2. Product ions for quantification and qualification need to be determined by infusing a standard solution. For this compound, the precursor ion will be at m/z 193.2. The product ions are likely to be similar to the unlabeled compound, but this should be confirmed experimentally.

    • Tricyclazole: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)

    • This compound: Precursor > Product 1 (Quantifier)

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity for both Tricyclazole and this compound.

Data Analysis and Quantification

The concentration of Tricyclazole in the samples is determined using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the Tricyclazole quantifier ion to the peak area of the this compound quantifier ion against the concentration of Tricyclazole in the working standards. The concentration of Tricyclazole in the environmental sample is then calculated from this calibration curve based on the measured peak area ratio in the sample extract.

Data_Analysis cluster_analysis Data Analysis Workflow LC_Data 1. Acquire LC-MS/MS Data (MRM mode) Peak_Integration 2. Integrate Peak Areas (Tricyclazole & this compound) LC_Data->Peak_Integration Area_Ratio 3. Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve 4. Construct Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve From standard solutions Quantification 5. Quantify Tricyclazole in Sample Calibration_Curve->Quantification Using sample area ratio

Caption: Data analysis workflow for quantification.

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate and precise approach for the analysis of Tricyclazole in environmental samples. The detailed protocols for sample preparation from water and soil matrices, along with the analytical conditions, offer a robust framework for researchers to implement this methodology. This approach is crucial for reliable environmental monitoring and risk assessment of this widely used fungicide.

References

Application Note: Quantitative Analysis of Tricyclazole using an Isotope Dilution Method with Tricyclazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of Tricyclazole in various matrices using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol utilizes Tricyclazole-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of Tricyclazole residues.

Introduction

Tricyclazole is a systemic fungicide widely used to control rice blast disease.[1] Due to its potential impact on the environment and human health, regulatory bodies have established maximum residue limits (MRLs) in food commodities.[2] Accurate and sensitive analytical methods are therefore crucial for monitoring Tricyclazole residues. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is the gold standard for quantitative analysis due to its ability to minimize analytical errors.[3][4] This protocol details the preparation of calibration standards, sample preparation using a QuEChERS-based method, and LC-MS/MS analysis for the determination of Tricyclazole.

Experimental

Materials and Reagents
  • Tricyclazole analytical standard

  • This compound (internal standard)[5][6][7][8]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.

Preparation of Standard Solutions

2.3.1. Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve an appropriate amount of Tricyclazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Store stock solutions at -20°C.

2.3.2. Intermediate Standard Solutions

  • Prepare an intermediate stock solution of Tricyclazole at 10 µg/mL by diluting the stock solution with a suitable solvent (e.g., acetonitrile/water).

  • Prepare an intermediate internal standard (IS) solution of this compound at a fixed concentration (e.g., 1 µg/mL) in the same solvent.

2.3.3. Calibration Curve Standards

  • Prepare a series of calibration standards by spiking appropriate amounts of the Tricyclazole intermediate solution into a blank matrix extract.

  • Add a constant amount of the this compound intermediate solution to each calibration standard.

  • The final concentrations should span the expected concentration range of the samples.

Table 1: Example Calibration Curve Standards

Calibration LevelConcentration of Tricyclazole (ng/mL)Concentration of this compound (ng/mL)
12.550
2550
31050
42050
54050
66050
78050

Note: The concentration range should be optimized based on the sensitivity of the instrument and the expected residue levels in the samples.[9]

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[2][10]

  • Homogenization: Homogenize a representative sample (e.g., 10 g of rice) until a uniform consistency is achieved.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard solution (this compound).

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE (dispersive solid-phase extraction) tube containing appropriate sorbents to remove interfering matrix components.

    • Vortex for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

2.5.1. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 1-10 µL.

2.5.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for both Tricyclazole and this compound need to be optimized on the specific instrument.

Table 2: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tricyclazole190.0163.0Optimized
Tricyclazole190.0136.0Optimized
This compound193.0166.0Optimized

Note: These values are illustrative and must be determined empirically on the mass spectrometer being used.

Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of Tricyclazole to the peak area of this compound against the concentration of Tricyclazole for each calibration standard. A linear regression model with a weighting factor (e.g., 1/x) is typically applied. The concentration of Tricyclazole in the samples is then calculated from this calibration curve.

Workflow Diagram

G cluster_prep Standard and Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solutions (Tricyclazole & this compound) intermediate Prepare Intermediate Solutions stock->intermediate cal_standards Prepare Calibration Curve Standards intermediate->cal_standards lcms LC-MS/MS Analysis (MRM Mode) cal_standards->lcms Inject sample_prep Sample Preparation (QuEChERS) sample_prep->lcms Inject cal_curve Construct Calibration Curve (Area Ratio vs. Concentration) lcms->cal_curve Acquire Data quant Quantify Tricyclazole in Samples cal_curve->quant

References

Application Notes and Protocols for the Pharmacokinetic Study of Tricyclazole using Tricyclazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclazole is a systemic fungicide widely used in agriculture to control rice blast disease. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its efficacy and potential toxicity. The use of a stable isotope-labeled internal standard, such as Tricyclazole-d3, is the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Tricyclazole in a research setting, utilizing this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification.

Pharmacokinetic Profile of Tricyclazole

Studies in rodents have shown that Tricyclazole is readily absorbed orally, with a bioavailability exceeding 86%. It undergoes extensive metabolism, primarily in the liver, resulting in approximately 30 metabolites. The primary metabolic pathways involve Phase I (functionalization) and Phase II (conjugation) reactions. A key Phase I metabolite is tricyclazole-alcohol, formed through an initial oxidation step. The initial cleavage of the central thiazole ring is another significant metabolic transformation. Excretion of Tricyclazole and its metabolites occurs rapidly through both urinary (31–64%) and fecal (39–65%) routes.

Table 1: Hypothetical Pharmacokinetic Parameters of Tricyclazole in Rat Plasma Following a Single Oral Dose

ParameterValueUnit
Cmax (Maximum Concentration)1500ng/mL
Tmax (Time to Cmax)1.5h
AUC0-t (Area Under the Curve)9800ng·h/mL
t1/2 (Half-life)4.2h
Bioavailability >86%

Experimental Protocols

Materials and Reagents

Table 2: Materials and Reagents for Pharmacokinetic Analysis

Material/ReagentSupplierGrade
TricyclazoleSigma-AldrichAnalytical Standard
This compoundLGC StandardsAnalytical Standard
AcetonitrileFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q SystemUltrapure
Rat Plasma (K2EDTA)BioIVTControl
LC-MS/MS Instrumentation and Conditions

A validated LC-MS/MS method is critical for the accurate quantification of Tricyclazole in plasma samples. The following parameters are provided as a starting point for method development and are based on established methods for similar analytes.

Table 3: Suggested LC-MS/MS Parameters for Tricyclazole Analysis

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Extend C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Sciex API 3000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Tricyclazole) 190.2 → 163.1
MRM Transition (this compound) 193.2 → 166.1
Collision Energy Optimized for maximum signal
Dwell Time 100 ms
Standard Solution and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tricyclazole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Tricyclazole primary stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile:water.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the Tricyclazole working standard solutions into blank rat plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Plasma Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

  • Sample Aliquoting: To 100 µL of rat plasma (blank, calibration standard, QC, or study sample) in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Pharmacokinetic_Study_Workflow cluster_prestudy Pre-Study cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis animal_acclimation Animal Acclimation dose_preparation Dose Formulation dosing Oral Administration of Tricyclazole dose_preparation->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep sample_extraction Plasma Sample Extraction (Protein Precipitation) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_modeling PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) data_processing->pk_modeling reporting Reporting pk_modeling->reporting

Caption: Experimental workflow for a pharmacokinetic study of Tricyclazole.

Troubleshooting & Optimization

Troubleshooting low recovery of Tricyclazole-d3 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of Tricyclazole-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of a deuterated internal standard like this compound?

Low recovery of deuterated internal standards, including this compound, can stem from several factors during sample preparation. These can be broadly categorized as:

  • Sub-optimal Extraction Conditions: The chosen extraction method (e.g., SPE, LLE, QuEChERS) may not be optimized for this compound in your specific sample matrix. This includes incorrect solvent polarity, pH, or salt concentrations.

  • Analyte Degradation: this compound may degrade during the extraction process due to factors like exposure to harsh pH conditions, light, or high temperatures.[1][2] It's important to note that storage of deuterated compounds in acidic or basic solutions should generally be avoided.[3]

  • Matrix Effects: Components in the sample matrix can interfere with the extraction process, leading to reduced recovery. This is a common issue in complex matrices like soil, food products, and biological fluids.[4][5]

  • Procedural Errors: Inconsistent execution of the extraction protocol, such as inaccurate volume measurements or improper handling of SPE cartridges, can lead to variable and low recovery.[6]

  • Deuterium Exchange: In some instances, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions. This would alter the mass of the internal standard and lead to quantification errors.[3]

Q2: My this compound recovery is low, but the recovery of the native Tricyclazole seems acceptable. What could be the cause?

While deuterated internal standards are designed to mimic the behavior of the native analyte, differences can arise.[3] Potential reasons for this discrepancy include:

  • Differential Degradation: The deuterated standard might be more susceptible to degradation under specific conditions of your extraction protocol.

  • Isotope Effects: Kinetic isotope effects could slightly alter the extraction efficiency of this compound compared to the unlabeled compound, although this is generally a minor factor.

  • Interferences: There might be a matrix component that co-elutes and interferes specifically with the detection of this compound.

Q3: Can the choice of extraction method significantly impact the recovery of this compound?

Yes, the choice of extraction method is critical. The optimal method will depend on the sample matrix.

  • QuEChERS: This method is often effective for food and agricultural samples. Modifications such as using a mixed solvent of acetonitrile and ethyl acetate with 0.1% formic acid have been shown to significantly improve tricyclazole recovery in rice samples.[7][8]

  • Solid-Phase Extraction (SPE): The choice of sorbent is crucial. For a polar compound like tricyclazole, a styrene-divinylbenzene (PS-DVB) sorbent may provide better recovery from water samples than a traditional C18 sorbent.[9][10]

  • Liquid-Liquid Extraction (LLE): The selection of an appropriate extraction solvent with matching polarity to tricyclazole is key. Adjusting the pH of the aqueous phase can also be critical for optimizing the partitioning of the analyte into the organic phase.[11]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound when using SPE, consider the following troubleshooting steps:

Troubleshooting Workflow for Low SPE Recovery

Caption: Troubleshooting workflow for low SPE recovery of this compound.

Quantitative Data for SPE Optimization

ParameterCondition 1Recovery (%)Condition 2Recovery (%)Reference
Sorbent Type C18< 50PS-DVB~80[9][10]
Eluting Solvent Methanol~80Ethyl Acetate~80[9]
Low Recovery in Liquid-Liquid Extraction (LLE)

For issues with low this compound recovery during LLE, refer to this guide:

Troubleshooting Workflow for Low LLE Recovery

Caption: Troubleshooting workflow for low LLE recovery of this compound.

Quantitative Data for LLE Optimization

ParameterConditionExpected OutcomeReference
pH Adjustment Adjust pH to be 2 units away from the pKa of TricyclazoleIncreased partitioning into the organic phase[11][12]
Salt Addition Addition of NaCl (e.g., 3% w/v)Increased recovery from aqueous samples[11][12]
Low Recovery in QuEChERS

If you encounter low recovery of this compound with the QuEChERS method, use the following guide:

Troubleshooting Workflow for Low QuEChERS Recovery

Caption: Troubleshooting workflow for low QuEChERS recovery of this compound.

Quantitative Data for QuEChERS Optimization in Rice

ParameterConditionRecovery (%)RSD (%)Reference
Extraction Solvent Acetonitrile< 80-[7]
Acetonitrile/Ethyl Acetate with 0.1% Formic Acid94.7 - 95.62.6 - 7.9[7][8]
dSPE Sorbents PSA and C18 (25 mg each)94.7 - 95.62.6 - 7.9[7]
PSA and C18 (50 mg each)Decreased-[7]

Experimental Protocols

Optimized QuEChERS Method for Tricyclazole in Rice

This protocol is adapted from a study that demonstrated high recovery rates for tricyclazole.[7][8]

1. Sample Preparation:

  • Weigh 5 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of distilled water and vortex for 1 min.

  • Spike with the appropriate amount of this compound internal standard solution.

2. Extraction:

  • Add 10 mL of a mixed solvent of acetonitrile and ethyl acetate containing 0.1% formic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Shake vigorously for 1 min.

  • Centrifuge at 4000 rpm for 5 min.

3. Dispersive SPE (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube.

  • Add 25 mg of Primary Secondary Amine (PSA) and 25 mg of C18 sorbent.

  • Vortex for 30 sec.

  • Centrifuge at 12000 rpm for 5 min.

4. Final Preparation:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

SPE Method for Tricyclazole in Water

This protocol is based on a comparison of different SPE sorbents for the extraction of tricyclazole from water.[9][10]

1. Cartridge Conditioning:

  • Condition a PS-DVB SPE cartridge (e.g., Sep-Pak PS2-Plus) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading:

  • Load the water sample (e.g., 500 mL, pH adjusted if necessary) onto the SPE cartridge at a flow rate of approximately 5 mL/min.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

4. Elution:

  • Elute the retained Tricyclazole and this compound from the cartridge with 5 mL of methanol.

5. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Optimization of MS/MS Parameters for Tricyclazole-d3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the detection of Tricyclazole-d3.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Tricyclazole and how can I determine them for this compound?

A1: For Tricyclazole, the protonated molecule [M+H]⁺ is used as the precursor ion. The most common multiple reaction monitoring (MRM) transitions are summarized in the table below.[1] For this compound, the precursor ion will be shifted by +3 Da. The product ions are likely to be the same or shifted by +3 Da, depending on which part of the molecule contains the deuterium labels. It is crucial to confirm these transitions by infusing a this compound standard solution into the mass spectrometer.

Table 1: Reported MRM Transitions for Tricyclazole

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Tricyclazole190.2163.1136.1

Source: Adapted from Optimization of Ferimzone and Tricyclazole Analysis in Rice Straw Using QuEChERS Method and Its Application in UAV-Sprayed Residue Study.[1]

Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for this compound?

A2: Optimization of CE and DP is critical for achieving maximum sensitivity. This is typically done by infusing a standard solution of this compound into the mass spectrometer and performing a parameter ramp.

  • Collision Energy (CE): This parameter controls the fragmentation of the precursor ion in the collision cell. A CE ramp experiment should be performed to identify the voltage that produces the most intense and stable signal for your chosen product ions.

  • Declustering Potential (DP): DP is applied to prevent the formation of solvent clusters with the ions as they enter the mass spectrometer. A DP ramp will help in finding the optimal voltage to maximize the signal of the precursor ion without causing premature fragmentation.

Q3: I am observing a chromatographic shift between Tricyclazole and this compound. Is this normal?

A3: Yes, a slight shift in retention time between an analyte and its deuterated internal standard can occur. This phenomenon, known as the "isotope effect," is more pronounced with a higher number of deuterium atoms. While ideally they should co-elute, a small, consistent shift is generally acceptable. However, if the shift is significant or variable, it can lead to quantification errors, especially if there are matrix effects that change across the peak elution window.

Q4: What are matrix effects and how can this compound help mitigate them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantification. A stable isotope-labeled internal standard like this compound is the preferred tool to compensate for these effects. Since this compound has nearly identical physicochemical properties to Tricyclazole, it will experience similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be minimized.[2][3] However, for highly accurate quantification, matrix-matched calibration standards are still recommended.[4][5]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Signal for this compound

Possible Cause Troubleshooting Step
Incorrect MS/MS Parameters Verify the precursor and product ions for this compound by infusing a standard. Optimize collision energy, declustering potential, and other source parameters.
Sample Preparation Issues Ensure proper extraction and cleanup of your sample to minimize matrix suppression. Evaluate the pH of the final extract, as it can affect ionization efficiency.
Instrument Contamination Clean the ion source and transfer optics of the mass spectrometer. Run a system suitability test to ensure the instrument is performing optimally.
Degradation of Standard Prepare a fresh stock solution of this compound. Ensure proper storage conditions to prevent degradation.

Issue 2: High Background Noise or Interferences

Possible Cause Troubleshooting Step
Matrix Interferences Improve the sample cleanup procedure. Consider using a different solid-phase extraction (SPE) sorbent or a more selective extraction solvent.
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases.
Isotopic Crosstalk Check for the contribution of the M+1 and M+2 isotopes of Tricyclazole to the this compound signal. If significant, a higher mass difference for the internal standard might be necessary. Also, check the purity of the this compound standard for any unlabeled Tricyclazole.

Issue 3: Inconsistent Peak Areas and Poor Reproducibility

Possible Cause Troubleshooting Step
Variable Matrix Effects Ensure the co-elution of Tricyclazole and this compound is as close as possible. If there is a significant retention time shift, matrix effects may differ between the two compounds. Optimize chromatography to achieve better co-elution.
Inconsistent Injection Volume Check the autosampler for proper functioning and ensure there are no air bubbles in the sample vials.
LC System Instability Check for leaks in the LC system. Ensure the pump is delivering a stable and accurate flow rate. Properly equilibrate the column before each injection.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

This protocol outlines the steps for determining the optimal MS/MS parameters for this compound using direct infusion.

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Precursor Ion Determination: In Q1 scan mode, acquire a full scan mass spectrum to confirm the m/z of the protonated this compound molecule ([M+H]⁺).

  • Product Ion Scan: Select the determined precursor ion in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions.

  • MRM Parameter Optimization:

    • Select the precursor ion and the most intense product ions for MRM analysis.

    • Perform a Collision Energy (CE) ramp for each transition to find the optimal CE that maximizes the product ion signal.

    • Perform a Declustering Potential (DP) ramp to find the optimal DP that maximizes the precursor ion signal without causing in-source fragmentation.

    • If available on your instrument, optimize other parameters such as cell exit potential (CXP).

  • Select Quantifier and Qualifier Ions: Choose the most intense and stable transition as the quantifier and a second, less intense transition as the qualifier for confirmation.

Table 2: Example of Optimized MS/MS Parameters for Tricyclazole (for reference)

ParameterTypical Value
Ionization ModeESI Positive
Capillary Voltage3.5 - 4.5 kV
Desolvation Temperature350 - 450 °C
Nebulizer Gas FlowInstrument Dependent
Drying Gas FlowInstrument Dependent

Note: These are typical values and should be optimized for your specific instrument and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with This compound Sample->Spike Extraction Extraction Spike->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for the analysis of Tricyclazole using this compound as an internal standard.

troubleshooting_logic Start Poor Signal Intensity? Check_Params Verify MS/MS Parameters Start->Check_Params Yes Check_Sample_Prep Evaluate Sample Prep Start->Check_Sample_Prep Yes Check_Instrument Check Instrument Performance Start->Check_Instrument Yes Optimize Re-optimize CE/DP Check_Params->Optimize Improve_Cleanup Improve Cleanup Check_Sample_Prep->Improve_Cleanup Clean_Source Clean Ion Source Check_Instrument->Clean_Source

Caption: A logical troubleshooting workflow for addressing poor signal intensity in this compound detection.

References

Addressing signal suppression of Tricyclazole with a d3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Tricyclazole and its deuterated internal standard (Tricyclazole-d3).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a lower than expected signal for Tricyclazole in my sample matrix compared to the solvent standard?

A1: You are likely encountering a phenomenon known as "signal suppression" or "matrix effect."[1][2] Co-eluting endogenous components from your sample matrix (e.g., rice, plasma) can interfere with the ionization of Tricyclazole in the mass spectrometer's ion source, leading to a decreased signal intensity.[1] This is a common issue in LC-MS/MS analysis of complex samples.

Q2: How does using a d3-Tricyclazole internal standard help with signal suppression?

A2: A deuterated internal standard like d3-Tricyclazole is the ideal tool to compensate for matrix effects.[3] Since it is structurally and chemically almost identical to the analyte (Tricyclazole), it co-elutes and experiences the same degree of signal suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.

Q3: Can I use a different internal standard that is not an isotopic analog of Tricyclazole?

A3: While other compounds can be used as internal standards, a stable isotope-labeled (SIL) internal standard like d3-Tricyclazole is considered the "gold standard."[3] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. Using a non-isotopic internal standard may not adequately compensate for matrix effects, potentially leading to inaccurate results.

Q4: What are the typical Multiple Reaction Monitoring (MRM) transitions for Tricyclazole?

A4: For Tricyclazole, the protonated molecule [M+H]⁺ is typically observed at m/z 190.2. From this precursor ion, product ions are generated for quantification and qualification. While the exact transitions should be optimized on your specific instrument, common product ions are used for detection.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in Tricyclazole signal across replicate injections of the same sample. Inconsistent matrix effects.Ensure the d3-Tricyclazole internal standard is added to all samples and standards at a consistent concentration early in the sample preparation process. The ratio of analyte to internal standard should be more consistent than the absolute analyte response.
Poor recovery of both Tricyclazole and d3-Tricyclazole. Inefficient sample extraction or cleanup.Re-evaluate your sample preparation method (e.g., QuEChERS, SPE). Ensure the chosen solvents and sorbents are appropriate for Tricyclazole.[1][4][5][6] Consider optimizing the pH of the extraction solvent.
Signal suppression is still observed even with the use of d3-Tricyclazole. Severe matrix effects overwhelming the ionization source.Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Improve the sample cleanup procedure to remove more of the interfering compounds. Optimize chromatographic conditions to better separate Tricyclazole from the matrix interferences.
The peak shape for Tricyclazole or d3-Tricyclazole is poor (e.g., tailing, fronting). Chromatographic issues.Check the condition of your analytical column. Ensure the mobile phase composition and pH are optimal for Tricyclazole. Consider potential interactions with metal components in the HPLC system.
Unexpectedly high background signal at the m/z of d3-Tricyclazole. Contamination or isotopic crosstalk.Check for any sources of contamination in your analytical system. Evaluate the purity of your d3-Tricyclazole standard. Assess for potential in-source fragmentation of other components that might produce an ion at the same m/z as the internal standard. While less common with deuterated standards, consider the possibility of isotopic contribution from the unlabeled analyte at high concentrations.

Data Presentation

Illustrative Data on the Effectiveness of d3-Tricyclazole Internal Standard

The following table provides representative data illustrating the typical improvement in analytical performance when using a d3-Tricyclazole internal standard to mitigate matrix effects in a complex matrix like rice straw.

Parameter Without d3-Tricyclazole IS With d3-Tricyclazole IS
Matrix Effect (%) -45.0%-5.0%
Recovery (%) 92.5%98.2%
Relative Standard Deviation (RSD, %) 15.8%3.5%

Note: This data is illustrative and based on typical performance improvements observed in pesticide analysis when using a stable isotope-labeled internal standard. Actual values may vary depending on the specific matrix, instrumentation, and experimental conditions. A study on Tricyclazole analysis in rice straw showed a matrix effect of -40.6% to -49.0% without an internal standard.[1]

Experimental Protocols

1. Sample Preparation (Modified QuEChERS Method for Rice Straw)

  • Weigh 2 g of homogenized rice straw sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to moisten the sample.

  • Spike with 100 µL of d3-Tricyclazole internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the aliquot to a microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Illustrative):

    • Tricyclazole: Precursor Ion 190.2 m/z → Product Ion (Quantifier, e.g., 163.1 m/z), Product Ion (Qualifier, e.g., 136.1 m/z).

    • d3-Tricyclazole: Precursor Ion 193.2 m/z → Product Ion (e.g., 166.1 m/z).

Note: All MS parameters such as declustering potential, collision energy, and cell exit potential should be optimized for your specific instrument to achieve the best sensitivity and specificity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample add_is Spike with d3-Tricyclazole IS start->add_is extraction QuEChERS Extraction add_is->extraction cleanup d-SPE Cleanup extraction->cleanup filtration Filtration cleanup->filtration final_extract Final Extract filtration->final_extract lcms LC-MS/MS Analysis final_extract->lcms data_processing Data Processing (Ratio of Analyte/IS) lcms->data_processing result Final Result data_processing->result

Caption: Experimental workflow for Tricyclazole analysis.

signal_suppression cluster_without_is Without Internal Standard cluster_with_is With d3-Tricyclazole Internal Standard analyte_signal Tricyclazole Signal ion_source Ion Source analyte_signal->ion_source matrix Matrix Components matrix->ion_source suppressed_signal Suppressed Signal (Inaccurate Result) ion_source->suppressed_signal analyte_is_signal Tricyclazole + d3-Tricyclazole Signal ion_source_with_is Ion Source analyte_is_signal->ion_source_with_is matrix_with_is Matrix Components matrix_with_is->ion_source_with_is corrected_signal Corrected Signal (Accurate Result via Ratio) ion_source_with_is->corrected_signal

Caption: Mechanism of signal suppression and correction.

logical_relationship issue Signal Suppression (Matrix Effect) cause Co-eluting Matrix Components Interfere with Ionization issue->cause is caused by solution Use of d3-Tricyclazole Internal Standard issue->solution is addressed by mechanism IS co-elutes and experiences the same suppression as the analyte solution->mechanism works because outcome Accurate Quantification via Analyte/IS Ratio mechanism->outcome leads to

Caption: Logic of using an internal standard for correction.

References

Technical Support Center: Optimizing Cleanup for Complex Matrices with Tricyclazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing analytical methods involving Tricyclazole-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during sample cleanup in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is the deuterated form of Tricyclazole, a systemic fungicide used to control rice blast disease.[1][2] In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard. Because its chemical and physical properties are nearly identical to Tricyclazole, it is added to samples before preparation to correct for any loss of the target analyte during extraction and cleanup, as well as to compensate for matrix effects that can suppress or enhance the instrument's signal.

Q2: What are "matrix effects" and how do they impact the analysis of Tricyclazole?

Matrix effects are a common challenge in LC-MS/MS analysis, where components of the sample matrix (e.g., fats, proteins, pigments in food or soil samples) co-elute with the analyte of interest (Tricyclazole) and interfere with its ionization in the mass spectrometer's source.[3][4] This can lead to either signal suppression (lower than expected reading) or signal enhancement (higher than expected reading), ultimately affecting the accuracy and reliability of the quantitative results.[3][4] For Tricyclazole in complex matrices like rice straw, matrix effects can be significant, sometimes approaching strong signal suppression.[1][5]

Q3: What are the most common sample preparation techniques for Tricyclazole analysis?

The most prevalent and effective methods for extracting and cleaning up Tricyclazole from complex matrices are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid Phase Extraction (SPE).[5][6][7][8] QuEChERS is widely used for its simplicity and efficiency in analyzing pesticide residues in food and agricultural samples.[5] SPE is a powerful technique for selectively isolating analytes from a complex sample matrix.[9][10]

Troubleshooting Guides

Issue 1: Low Recovery of this compound and Target Analyte

Low recovery indicates that a significant portion of the analyte and internal standard is being lost during the sample preparation process.

Possible Causes and Solutions:

  • Inappropriate Extraction Solvent: The choice of extraction solvent is critical for achieving high recovery.

    • Recommendation: For complex matrices like rice and rice straw, a mixture of acetonitrile (MeCN) and ethyl acetate (EtOAc) has been shown to yield high recovery rates for Tricyclazole.[7] Using EtOAc alone may result in poor recovery.[5][7] The addition of a small percentage of formic acid (e.g., 0.1%) to the extraction solvent can also improve recovery in some matrices.[6]

  • Suboptimal pH: The pH of the sample and extraction solvent can influence the extraction efficiency.

    • Recommendation: While acidification can enhance recovery for some pesticides, its effect on Tricyclazole can be matrix-dependent.[5] It is recommended to empirically test the effect of pH adjustment on your specific matrix. In some cases, unbuffered salts may provide the best performance.[7]

  • Analyte Adsorption to Sorbent: During dispersive SPE (d-SPE) cleanup, the analyte may be partially adsorbed by the sorbent, leading to lower recovery.

    • Recommendation: If using d-SPE with Primary-Secondary Amine (PSA) and C18, be mindful of the amounts used. Excessive amounts of sorbent can lead to a decrease in Tricyclazole recovery.[5]

Summary of Extraction Solvent Performance for Tricyclazole

Extraction SolventMatrixAverage Recovery RateReference
Acetonitrile (MeCN)Rice Straw84.4% - 94.6%[7]
Ethyl Acetate (EtOAc)Rice Straw58.1% - 60.5%[5][7]
Ethyl Acetate/Acetonitrile MixtureRice Straw88.1% - 97.9%[7]
Acetonitrile with 0.1% Formic AcidRice94.7% - 95.6%[6]
Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement)

Even with good recovery, matrix effects can compromise the accuracy of your results.

Possible Causes and Solutions:

  • Insufficient Cleanup: The initial extraction may co-extract a large number of matrix components that interfere with the analysis.

    • Recommendation: A d-SPE cleanup step is often necessary to mitigate matrix effects. A combination of PSA and C18 sorbents is effective in removing interfering compounds from matrices like rice straw.[11] The use of polymeric sorbents in SPE can also significantly reduce matrix effects.

  • Chromatographic Co-elution: Matrix components may elute from the LC column at the same time as Tricyclazole.

    • Recommendation: Optimize your LC method to improve the separation of Tricyclazole from interfering matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.[3]

  • Sample Dilution: If matrix effects are still significant after optimizing cleanup and chromatography, a simple approach is to dilute the final extract. This reduces the concentration of matrix components, but may also lower the analyte concentration to below the limit of quantification.

d-SPE Cleanup Sorbent Selection for Tricyclazole

d-SPE Sorbent(s)MatrixEfficacy in Reducing Matrix EffectsReference
PSA and C18Rice StrawHigh[7][11]
PSARiceModerate to High[6]
Issue 3: Poor Reproducibility and High Variability in Results

Inconsistent results can stem from a variety of factors throughout the analytical workflow.

Possible Causes and Solutions:

  • Inconsistent Sample Homogenization: Complex matrices can be difficult to homogenize, leading to variations in the subsamples taken for analysis.

    • Recommendation: Ensure a thorough and consistent homogenization procedure for all samples.

  • Variable Sample Preparation: Manual sample preparation steps can introduce variability.

    • Recommendation: Use precise and calibrated equipment for all liquid handling and weighing steps. Where possible, automate sample preparation steps to improve consistency.

  • Instability of this compound in Extract: The analyte and internal standard may degrade in the final extract if not stored properly.

    • Recommendation: Analyze extracts as soon as possible after preparation. If storage is necessary, conduct a stability study to determine the optimal storage conditions (e.g., temperature, duration).[12][13] For many pesticides, storage at -20°C is adequate for short to medium-term stability.[5]

Experimental Protocols

Optimized QuEChERS Method for Tricyclazole in Rice Straw

This protocol is adapted from studies demonstrating high recovery and minimal matrix effects.[7][11]

  • Sample Homogenization: Homogenize the rice straw sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of ethyl acetate and acetonitrile.

    • Add the appropriate amount of this compound internal standard.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add unbuffered salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 25 mg of PSA and 25 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 12000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow Sample Homogenized Sample (e.g., 5g Rice Straw) Extraction Extraction (10mL EtOAc/MeCN + IS) Sample->Extraction Salts Add Partitioning Salts (MgSO4, NaCl) Extraction->Salts Centrifuge1 Centrifugation (4000 rpm, 5 min) Salts->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (PSA + C18) Supernatant->dSPE Centrifuge2 Centrifugation (12000 rpm, 2 min) dSPE->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: Optimized QuEChERS workflow for Tricyclazole analysis.

SPE_Sorbent_Selection_Logic Analyte Analyte Properties (Tricyclazole - Polar) Decision Select Retention Mechanism Analyte->Decision Matrix Sample Matrix (e.g., Aqueous, Non-polar) Matrix->Decision ReversedPhase Reversed Phase (Non-polar Sorbent) Decision->ReversedPhase Aqueous Matrix NormalPhase Normal Phase (Polar Sorbent) Decision->NormalPhase Non-polar Matrix IonExchange Ion Exchange Decision->IonExchange Ionic Analyte SorbentC18 C18 (Less effective for polar compounds) ReversedPhase->SorbentC18 SorbentPolymer Polymeric (e.g., PS-DVB) (Good for polar compounds) ReversedPhase->SorbentPolymer

Caption: Logic for selecting an appropriate SPE sorbent.

References

Technical Support Center: Troubleshooting Tricyclazole-d3 Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tricyclazole-d3 analytical methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges with calibration curve linearity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in this compound calibration curves?

Non-linearity in calibration curves for this compound, particularly when used as an internal standard, can stem from several factors primarily related to the analytical method and the sample matrix. Common causes include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., rice, soil, plasma) can interfere with the ionization of this compound and the target analyte in the mass spectrometer source. This can lead to ion suppression or enhancement, causing a non-linear response, especially at lower or higher concentrations. Tricyclazole has been reported to exhibit strong signal suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

  • Internal Standard (IS) Variability: Although stable isotope-labeled internal standards like this compound are ideal, their response can still be affected by issues such as improper sample pH, degradation, or inconsistent addition across samples, calibrators, and quality controls[2].

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to become non-linear at the upper end.

  • Suboptimal Chromatographic Conditions: Poor peak shape, co-elution of isomers, or inadequate separation from matrix components can all contribute to non-linear responses.

  • Sample Preparation Inconsistencies: Variability in extraction efficiency during sample preparation can lead to inconsistent analyte and internal standard recovery, impacting the linearity of the calibration curve[2].

Q2: How can I identify the cause of my linearity issue?

A systematic approach is crucial for diagnosing the root cause of non-linearity. Here are some initial steps:

  • Examine the Calibration Curve:

    • Low-End Non-Linearity: If the curve deviates at lower concentrations, it could indicate issues with the limit of quantitation (LOQ), background noise, or significant matrix effects at low analyte levels.

    • High-End Non-Linearity: Deviation at the higher concentration end often points towards detector saturation or solubility issues.

  • Review Internal Standard Response: Check the peak area or response of this compound across all calibrators, quality control samples, and unknown samples. A consistent IS response is expected. Significant variations can indicate problems with sample preparation or matrix effects impacting the IS itself[2].

  • Analyze Blank Samples: Injecting a blank matrix sample (a sample of the same matrix without the analyte or IS) can help identify interfering peaks that may be co-eluting with your analyte or this compound.

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99) Across the Entire Calibration Range

If your calibration curve exhibits poor linearity across the entire concentration range, it is often indicative of a systematic issue with the analytical method.

Possible Cause: Significant and variable matrix effects.

Troubleshooting Steps:

  • Optimize Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis, including Tricyclazole. Modifications to the standard QuEChERS protocol can significantly reduce matrix effects.

    • Solvent Selection: The choice of extraction solvent is critical. For instance, a mixture of acetonitrile and ethyl acetate has been shown to improve recovery rates[3]. The addition of a small percentage of formic acid (e.g., 0.1%) to the extraction solvent can also enhance the extraction efficiency for certain pesticides[1][3].

    • Cleanup: Incorporate a dispersive solid-phase extraction (dSPE) cleanup step. The use of sorbents like primary-secondary amine (PSA) and C18 can effectively remove interfering matrix components. For complex matrices like rice straw, a combination of PSA and C18 has been shown to significantly reduce matrix effects[3].

  • Evaluate Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This can help compensate for consistent matrix effects[4].

Experimental Protocol: Improved QuEChERS Method for Rice Matrix

This protocol is adapted from methodologies that have demonstrated reduced matrix effects for Tricyclazole analysis[1][3][5].

  • Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 1 minute.

  • Extraction:

    • Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and ethyl acetate.

    • Add a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.

    • Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 25 mg of PSA and 25 mg of C18.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 12000 rpm for 5 minutes.

  • Analysis: Take the supernatant for LC-MS/MS analysis.

Data Presentation: Impact of Sample Preparation on Matrix Effect

Sample Preparation MethodMatrixMatrix Effect (%)[3]
Standard QuEChERS (Acetonitrile)Rice Straw-40.6 to -49.0
Improved QuEChERS (MeCN/EtOAc with PSA/C18 cleanup)Rice Straw-17.6 to -0.3

A negative matrix effect indicates signal suppression.

Issue 2: Non-Linearity at High Concentrations

When the calibration curve starts to bend or flatten at the upper concentration levels, it is a common sign of detector saturation.

Possible Cause: The concentration of the analyte or the internal standard is too high for the linear dynamic range of the mass spectrometer's detector.

Troubleshooting Steps:

  • Dilute High-Concentration Samples: If you anticipate high concentrations in your unknown samples, perform a dilution to bring them within the linear range of your calibration curve.

  • Reduce Injection Volume: A smaller injection volume will introduce less analyte into the mass spectrometer, potentially avoiding detector saturation.

  • Optimize MS Detector Settings: Consult your instrument's manual to adjust detector gain or other relevant parameters to extend the linear dynamic range.

  • Use a Less Abundant Isotope: For the analyte, consider monitoring a less abundant isotope or product ion that is less likely to cause saturation.

  • Adjust Internal Standard Concentration: Ensure the concentration of this compound is appropriate. If the IS signal is saturating, a lower concentration should be used.

Logical Workflow for Troubleshooting High-End Non-Linearity

start High-End Non-Linearity Observed check_is Check IS Response for Saturation start->check_is is_saturating IS Saturating? check_is->is_saturating reduce_is Reduce IS Concentration is_saturating->reduce_is Yes analyte_saturating Analyte Signal Saturating? is_saturating->analyte_saturating No reinject Re-inject and Re-evaluate Curve reduce_is->reinject dilute_samples Dilute High Concentration Samples & Calibrators analyte_saturating->dilute_samples Yes analyte_saturating->reinject No/Unsure reduce_injection Reduce Injection Volume dilute_samples->reduce_injection optimize_ms Optimize MS Detector Settings reduce_injection->optimize_ms optimize_ms->reinject end Linearity Improved reinject->end

Caption: Troubleshooting workflow for high-concentration non-linearity.

Issue 3: Inconsistent or Drifting Internal Standard (this compound) Response

An unstable internal standard response across an analytical run is a significant red flag and a common cause of poor linearity and inaccurate quantification.

Possible Cause: Inconsistent sample preparation, degradation of the IS, or variable matrix effects impacting the IS.

Troubleshooting Steps:

  • Verify IS Addition: Ensure the internal standard is added consistently and accurately to all samples, calibrators, and QCs. Use a calibrated pipette and add the IS as early as possible in the sample preparation workflow to account for variability in subsequent steps[2].

  • Assess IS Stability: Investigate the stability of this compound in the sample matrix and under the storage conditions. For example, incorrect sample pH can lead to the degradation of the internal standard[2].

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from any matrix components that might be causing ion suppression or enhancement. Adjusting the mobile phase gradient or changing the analytical column may be necessary.

  • Check for Contamination: Carryover from a high-concentration sample can affect subsequent injections. Run several blank injections after a high standard to check for carryover.

Experimental Workflow for Investigating IS Variability

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation prep_start Start add_is Add this compound IS prep_start->add_is extraction Extraction add_is->extraction cleanup Cleanup (dSPE) extraction->cleanup prep_end Final Extract cleanup->prep_end injection Injection prep_end->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection analysis_end Data Acquisition detection->analysis_end plot_is Plot IS Response vs. Injection Order analysis_end->plot_is check_trend Check for Trends (Drift, Random Variation) plot_is->check_trend eval_end Identify Potential Cause check_trend->eval_end

Caption: Workflow for investigating internal standard response variability.

Data Presentation: Example of IS Response Monitoring

Sample IDInjection OrderThis compound Peak Area% Deviation from Mean
Cal 111,520,345+1.3%
Cal 221,495,876-0.3%
............
QC Low101,480,123-1.3%
Sample 111950,456-36.6% (Potential Issue)
............
QC High201,510,987+0.7%

A significant deviation in a particular sample or a consistent drift over the run warrants further investigation into matrix effects or instrument performance for that part of the analysis.

References

Validation & Comparative

The Unseen Advantage: Tricyclazole-d3's Performance in High-Stakes Proficiency Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the realm of pesticide residue analysis, the choice of an appropriate internal standard is a critical factor that can significantly influence the quality of results. This guide provides a comprehensive comparison of the performance characteristics of Tricyclazole-d3 as an internal standard in the context of proficiency testing, offering valuable insights for laboratories striving for the highest standards of analytical excellence.

Proficiency testing (PT) serves as an external quality assessment scheme, allowing laboratories to compare their analytical results with those of other labs and with a reference value.[1][2] Achieving a satisfactory z-score in these tests is a key indicator of a laboratory's competence.[3] In the analysis of the fungicide Tricyclazole, the use of its deuterated analog, this compound, as an internal standard offers distinct advantages that contribute to robust and reliable quantification, ultimately leading to better performance in proficiency testing.

The Superiority of Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.[4] Deuterated internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification because they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect chemical match ensures that the internal standard and the analyte behave almost identically throughout the entire analytical process.

In contrast, other approaches, such as using a structurally similar but non-isotopically labeled internal standard or relying solely on external standard calibration, are more susceptible to errors arising from matrix-induced signal suppression or enhancement. These effects can lead to inaccurate quantification and, consequently, poor performance in proficiency tests.

Performance Characteristics of this compound in Analytical Methods

The effectiveness of this compound as an internal standard is reflected in the performance characteristics of analytical methods that employ it. Data from various studies demonstrate that methods using this compound for the quantification of Tricyclazole consistently achieve high levels of accuracy, precision, and sensitivity.

Performance ParameterTypical ValueReference
Limit of Quantification (LOQ) 0.002 - 0.010 mg/kg[5][6]
Recovery 80.1% - 99.75%[5][6]
Relative Standard Deviation (RSD) 2.2% - 7.4%[5]
Linearity (Correlation Coefficient) > 0.99[5]

These performance characteristics are well within the stringent requirements of regulatory bodies and proficiency testing schemes. The low limit of quantification ensures that even trace amounts of Tricyclazole can be reliably detected and quantified, while the high recovery and low relative standard deviation demonstrate the accuracy and precision of the method.

Experimental Protocols for Tricyclazole Analysis using this compound

A typical analytical workflow for the determination of Tricyclazole in a food matrix, such as rice, using this compound as an internal standard involves the following key steps:

1. Sample Preparation (QuEChERS Method)

  • A homogenized sample is weighed into a centrifuge tube.

  • This compound internal standard solution is added.

  • Acetonitrile is added for extraction.

  • Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

  • The mixture is shaken and centrifuged.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent material (e.g., PSA, C18).

  • The mixture is vortexed and centrifuged to remove matrix components.

3. LC-MS/MS Analysis

  • The cleaned-up extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Tricyclazole and this compound are separated chromatographically and detected by the mass spectrometer.

  • Quantification is performed by calculating the ratio of the peak area of Tricyclazole to the peak area of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis start Homogenized Sample add_is Add this compound start->add_is extract Extract with Acetonitrile add_is->extract add_salts Add QuEChERS Salts extract->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 d_spe d-SPE with PSA/C18 centrifuge1->d_spe Acetonitrile Extract centrifuge2 Centrifuge d_spe->centrifuge2 lcmsms LC-MS/MS Analysis centrifuge2->lcmsms Cleaned Extract quant Quantification lcmsms->quant

Figure 1. A typical experimental workflow for the analysis of Tricyclazole using a deuterated internal standard.

The Role of this compound in Achieving Proficiency Testing Success

The inherent advantages of using this compound directly translate to improved performance in proficiency testing. By effectively compensating for analytical variability, this compound helps laboratories to:

  • Minimize Matrix Effects: Complex matrices in food and environmental samples can significantly impact the ionization of the target analyte, leading to inaccurate results. This compound experiences the same matrix effects as the native Tricyclazole, allowing for accurate correction.

  • Improve Precision and Accuracy: The use of a deuterated internal standard reduces the variability associated with sample preparation and instrument performance, resulting in lower relative standard deviations and results that are closer to the true value.

  • Enhance Method Robustness: Methods employing isotope-labeled internal standards are generally more robust and less susceptible to minor variations in experimental conditions.

Figure 2. The logical relationship between the properties of this compound and successful proficiency testing outcomes.

Conclusion

In the competitive landscape of analytical testing, where accuracy and reliability are non-negotiable, the use of this compound as an internal standard for the analysis of Tricyclazole provides a clear advantage. Its ability to mimic the behavior of the native analyte throughout the analytical process leads to more accurate, precise, and robust data. For laboratories participating in proficiency testing schemes, the adoption of methods incorporating this compound is a strategic choice that enhances the likelihood of achieving satisfactory results and demonstrating a high level of analytical competence. As regulatory requirements become increasingly stringent, the use of such high-quality internal standards will continue to be a cornerstone of best practices in pesticide residue analysis.

References

Comparative Study of Fungicide Uptake Using Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of fungicide uptake in plants, leveraging the precision of isotope-labeled standards. The use of isotopic labeling allows for accurate tracking and quantification of fungicide distribution within plant tissues, offering invaluable data for developing more effective and safer agricultural products. This document outlines key experimental protocols, presents representative comparative data, and illustrates the underlying biological pathways involved in fungicide uptake and metabolism.

Data Presentation: Comparative Fungicide Uptake

The following table summarizes representative data from studies investigating the uptake and translocation of different isotope-labeled fungicides in wheat plants. The data is expressed as the percentage of the total applied radioactive dose recovered in different plant tissues after a defined period. It is important to note that direct comparative studies under identical conditions are limited; therefore, this table is a synthesized representation based on typical findings in the field.

Fungicide ClassIsotope LabelApplication MethodTime After Application (Hours)% of Applied Dose in Roots% of Applied Dose in Shoots% of Applied Dose TranslocatedReference Type
Triazole¹⁴C-TebuconazoleRoot Drench4865.212.519.2[Synthesized Data]
Strobilurin¹⁴C-AzoxystrobinFoliar Spray722.185.32.4 (systemic)[Synthesized Data]
Benzimidazole¹⁴C-CarbendazimSeed Treatment16815.845.774.1[Synthesized Data]
Phenylamide¹⁴C-MetalaxylSoil Application9678.98.310.5[Synthesized Data]

Note: This table is a representative summary compiled from various studies to illustrate comparative uptake patterns. Actual values can vary significantly based on experimental conditions, plant species, and specific fungicide properties.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable studies. Below are protocols for key experiments in the analysis of fungicide uptake using isotope-labeled standards.

Preparation and Application of ¹⁴C-Labeled Fungicide

This protocol describes the preparation and application of a ¹⁴C-labeled fungicide solution to wheat seedlings.

  • Materials:

    • ¹⁴C-labeled fungicide standard (e.g., ¹⁴C-Tebuconazole)

    • Unlabeled analytical grade fungicide standard

    • Acetone (HPLC grade)

    • Distilled water

    • Surfactant (e.g., Tween 80)

    • Wheat seedlings (2-3 leaf stage)

    • Micropipettes

    • Glass vials

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of the ¹⁴C-labeled fungicide in acetone. The specific activity should be known.

    • Prepare a working solution by diluting the stock solution with a solution of the corresponding unlabeled fungicide in acetone to achieve the desired final concentration and specific activity.

    • For foliar application, the acetone is evaporated under a gentle stream of nitrogen, and the residue is redissolved in a solution containing distilled water and a surfactant (e.g., 0.1% Tween 80) to ensure adherence to the leaf surface.

    • For root application, the acetone solution can be added to a hydroponic solution.

    • Apply a known volume and radioactivity of the working solution to the adaxial surface of the second leaf of each wheat seedling using a micropipette. For root application, add the working solution to the nutrient solution in which the seedlings are growing.

    • The treated plants are then maintained in a controlled environment (growth chamber) for the duration of the experiment.

Sample Collection and Preparation for Analysis

This protocol outlines the steps for collecting and preparing plant tissues for quantification of the radiolabeled fungicide.

  • Materials:

    • Treated wheat plants

    • Scalpel or scissors

    • Forceps

    • Liquid nitrogen

    • Mortar and pestle or tissue homogenizer

    • Centrifuge tubes

    • Analytical balance

  • Procedure:

    • At predetermined time points, harvest the treated plants.

    • Carefully wash the roots with distilled water to remove any adsorbed fungicide from the surface. For foliar applications, the treated leaf surface can be washed with a suitable solvent to differentiate between surface residue and absorbed fungicide.

    • Dissect the plant into different parts (e.g., roots, stem, treated leaf, other leaves).

    • Record the fresh weight of each plant part.

    • Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen plant tissues using a mortar and pestle or a mechanical homogenizer.

Quantification of ¹⁴C-Fungicide by Liquid Scintillation Counting (LSC)

This protocol details the measurement of radioactivity in the prepared plant samples.[1][2]

  • Materials:

    • Homogenized plant tissue samples

    • Scintillation vials

    • Scintillation cocktail (e.g., Ultima Gold™)

    • Liquid Scintillation Counter

    • Solubilizing agent (e.g., Soluene®-350)

    • Hydrogen peroxide (30%)

    • Ethanol

  • Procedure:

    • Weigh a portion of the homogenized tissue from each plant part into a scintillation vial.

    • Add a solubilizing agent to the vial to digest the tissue. Incubate at 50°C until the tissue is fully dissolved.

    • Decolorize the samples by adding hydrogen peroxide and incubating at 50°C. This is crucial to prevent color quenching, which can interfere with LSC measurements.

    • Neutralize any remaining peroxide by adding a small amount of ethanol.

    • Add the appropriate volume of scintillation cocktail to each vial and vortex thoroughly.

    • Place the vials in the Liquid Scintillation Counter and allow them to dark-adapt for at least one hour before counting.

    • Measure the disintegrations per minute (DPM) for each sample.

    • Calculate the amount of fungicide in each tissue sample based on the specific activity of the applied ¹⁴C-labeled fungicide.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying fungicide residues. Isotope-labeled internal standards are crucial for accurate quantification by correcting for matrix effects.

  • Materials:

    • Homogenized plant tissue samples

    • Isotope-labeled internal standard (e.g., ¹³C₆-Carbendazim)

    • Extraction solvent (e.g., acetonitrile)

    • QuEChERS salts (e.g., MgSO₄, NaCl)

    • Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)

    • LC-MS/MS system with an electrospray ionization (ESI) source

  • Procedure:

    • Extraction:

      • Weigh a portion of the homogenized tissue into a centrifuge tube.

      • Add a known amount of the isotope-labeled internal standard.

      • Add the extraction solvent (e.g., acetonitrile) and the QuEChERS salts.

      • Vortex vigorously and centrifuge.

    • Cleanup (dSPE):

      • Take an aliquot of the supernatant from the extraction step.

      • Add it to a dSPE tube containing sorbents to remove interfering matrix components.

      • Vortex and centrifuge.

    • Analysis:

      • Transfer the final extract into a vial for LC-MS/MS analysis.

      • Inject the sample into the LC-MS/MS system.

      • Separate the fungicide from other compounds using a suitable LC column and mobile phase gradient.

      • Detect and quantify the fungicide and its isotope-labeled internal standard using multiple reaction monitoring (MRM) mode.

    • Quantification:

      • Calculate the concentration of the fungicide in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization

The following diagrams illustrate key processes involved in the study of fungicide uptake.

experimental_workflow cluster_preparation Preparation & Application cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_results Results prep Prepare 14C-Fungicide Working Solution apply Apply to Plant (Foliar/Root) prep->apply harvest Harvest Plant apply->harvest dissect Dissect into Roots & Shoots harvest->dissect homogenize Homogenize Tissues dissect->homogenize lsc Liquid Scintillation Counting (LSC) homogenize->lsc lcms LC-MS/MS Analysis homogenize->lcms data Quantify Uptake & Translocation lsc->data lcms->data

Caption: Experimental workflow for studying fungicide uptake.

xenobiotic_pathway cluster_phase1 Phase I: Transformation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation fungicide Fungicide (Xenobiotic) p450 Cytochrome P450 Monooxygenases fungicide->p450 Oxidation, Reduction, Hydrolisis transformed Activated Fungicide (-OH, -NH2, -COOH) p450->transformed gst Glutathione S-Transferases (GSTs) transformed->gst Glutathione Conjugation ugt UDP-Glycosyltransferases (UGTs) transformed->ugt Sugar Conjugation conjugated Conjugated Fungicide (More water-soluble) gst->conjugated ugt->conjugated transporters ABC Transporters conjugated->transporters vacuole Vacuole (Storage) transporters->vacuole cell_wall Cell Wall (Sequestration) transporters->cell_wall

Caption: Generalized xenobiotic detoxification pathway in plants.

References

Safety Operating Guide

Proper Disposal of Tricyclazole-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of Tricyclazole-d3, ensuring compliance and minimizing risk.

This compound, a deuterated analog of the fungicide Tricyclazole, requires careful handling and disposal due to its potential hazards. While specific data for the deuterated form is limited, the disposal procedures should follow the guidelines for Tricyclazole, treating it as a hazardous waste.[1] Tricyclazole is classified as toxic if swallowed, harmful if inhaled, suspected of damaging the unborn child, and toxic to aquatic life with long-lasting effects.[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Protective gloves

  • Safety glasses or face shield

  • Lab coat or protective clothing

  • Dust respirator, especially when handling the solid form[1]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][4] Avoid all personal contact with the chemical.[1] In case of exposure, follow these first-aid measures:

  • Eyes: Immediately flush with running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][2][4]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][4]

  • Inhalation: Move to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4][5]

Step-by-Step Disposal Procedure

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] Improper disposal of pesticide wastes is a violation of Federal Law.[6]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

    • Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.

  • Waste Collection and Storage:

    • Collect all this compound waste in designated, properly labeled, and sealed hazardous waste containers.

    • Store the waste containers in a secure, well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

    • The storage area should be cool and dry.[7]

  • Container Decontamination (Triple Rinse Method):

    • For empty containers of 5 gallons or less, a triple rinse procedure is recommended.[6][7][8]

    • Step 1: Empty the remaining contents into the appropriate application equipment or a mix tank, allowing it to drain for 10 seconds after the flow begins to drip.[7][8]

    • Step 2: Fill the container one-quarter full with a suitable solvent (e.g., water, as specified by local guidelines) and recap.[7][8]

    • Step 3: Shake for 10 seconds.[7][8]

    • Step 4: Pour the rinsate into the application equipment or a mix tank for later use or disposal. Allow the container to drain for 10 seconds after the flow begins to drip.[7][8]

    • Step 5: Repeat this procedure two more times.[7][8]

    • The collected rinsate is considered hazardous waste and must be disposed of accordingly.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste contractor with all necessary information, including the Safety Data Sheet (SDS) for Tricyclazole.

    • Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[4]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the area.[4]

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Clean the spill area with a suitable decontamination solution as recommended by your EHS office.

  • Avoid generating dust during cleanup.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tricyclazole_Disposal_Workflow cluster_start Start cluster_ppe Safety First cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse contact_ehs Contact EHS or Licensed Waste Disposal Contractor collect_solid->contact_ehs collect_liquid->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Puncture Container triple_rinse->deface_label collect_rinsate->contact_ehs deface_label->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.